Product packaging for FliP protein(Cat. No.:CAS No. 147604-96-4)

FliP protein

Cat. No.: B1174663
CAS No.: 147604-96-4
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Description

FLIP (Cellular FLICE-like Inhibitory Protein), also known as CASP8 and FADD-like apoptosis regulator (CFLAR), is a key anti-apoptotic protein that acts as a critical regulator of cell death pathways . It functions by modulating the extrinsic apoptosis pathway initiated by death receptors like Fas, TNFR1, and TRAIL receptors (DR4/DR5) . FLIP exists in several splice variants, including the long form (c-FLIPL), short form (c-FLIPS), and c-FLIPR, which are characterized by two death effector domains (DEDs) that enable their recruitment to the Death-Inducing Signaling Complex (DISC) . Upon recruitment, FLIP isoforms bind to FADD and procaspase-8, thereby preventing the full activation of caspase-8 and the subsequent initiation of the caspase cascade that leads to apoptosis . Beyond its central role in inhibiting apoptosis, FLIP is also involved in regulating other cell death modalities, including programmed necrosis (necroptosis) and autophagy, making it a multifaceted protein in cell fate decisions . Due to its function as a major resistance factor, upregulation of FLIP has been documented in various tumors, where it suppresses cell death induced by cytokines and chemotherapeutic agents . Consequently, FLIP is an important protein of interest in cancer research, immunology, and the study of autoimmune diseases, with its study offering potential for therapeutic intervention . Our specific FLIP Proteins and Peptides are designed for applications including Blocking/Neutralization assays, ELISA, Protein Array, SDS-Page, and Western Blot .

Properties

CAS No.

147604-96-4

Molecular Formula

C6H11N3

Synonyms

FliP protein

Origin of Product

United States

Molecular Architecture and Structural Biology of C Flip and Viral Flice Inhibitory Proteins V Flips

Canonical Domain Organization

The core structure of FLIP proteins revolves around death effector domains (DEDs) and, in the case of the long human isoform, a caspase-like domain. bdjn.orgmdpi.com

Death Effector Domains (DEDs)

Both cellular and viral FLIP proteins contain tandem death effector domains (DEDs) at their N-terminus. bdjn.orgnih.govresearchgate.net These domains are crucial for recruiting FLIP to the DISC through homotypic interactions with the DEDs of adaptor proteins like FADD and initiator caspases such as caspase-8 and caspase-10. bdjn.orgnih.govasm.orgwikipedia.org Structurally, DEDs belong to the death domain superfamily and are characterized by a fold containing six alpha helices. asm.orgwikipedia.orgnih.gov The tandem DEDs in FLIP are rigidly associated, forming a compact structure where each DED plays a unique and essential structural role. nih.govnih.gov

Caspase-like Domain (Pseudo-catalytic Domain)

The long isoform of human c-FLIP (c-FLIPL) possesses a C-terminal domain that shares significant homology with the catalytic domains of caspases-8 and -10. bdjn.orgmdpi.compnas.org However, this domain is catalytically inactive due to critical amino acid substitutions in its active site, notably the replacement of a crucial cysteine residue necessary for caspase enzymatic activity. mdpi.comatlasgeneticsoncology.orgdovepress.com This inactive domain is often referred to as a pseudo-catalytic domain or caspase-like domain. plos.orgmdpi.com Short isoforms of c-FLIP and most v-FLIPs lack this caspase-like domain, consisting primarily of the tandem DEDs. bdjn.orgmdpi.comnih.gov

A comparison of the domain organization of key FLIP isoforms and related proteins is presented in the table below:

ProteinDomain OrganizationCatalytic Activity
c-FLIPLDED1-DED2-Caspase-like domainNo
c-FLIPSDED1-DED2-Short C-terminusNo
c-FLIPRDED1-DED2No
v-FLIPsDED1-DED2 (often with variations)No
Procaspase-8DED1-DED2-Caspase domainYes (after processing) nih.gov
Procaspase-10DED1-DED2-Caspase domainYes (after processing) nih.gov
FADDDED-Death Domain (DD)No

Structural Homologies and Divergence

FLIP proteins exhibit notable structural homologies with key components of the death receptor signaling pathway, reflecting their roles in modulating these processes. bdjn.orgmdpi.com

Homology with Caspase-8 and Caspase-10

c-FLIP, particularly the long isoform, is highly homologous to procaspase-8 and procaspase-10. bdjn.orgmdpi.compnas.orgatlasgeneticsoncology.org This similarity extends beyond the tandem DEDs to include the C-terminal caspase-like domain in c-FLIPL, which resembles the caspase domains of these initiator caspases. bdjn.orgmdpi.comatlasgeneticsoncology.org This structural mimicry allows c-FLIP to interact with the same binding partners as caspase-8 and -10, particularly within the DISC, thereby interfering with their recruitment and activation. bdjn.orgnih.govagroparistech.fr Despite the structural similarity of the caspase-like domain, the critical amino acid substitutions render it catalytically inactive, preventing c-FLIPL from functioning as a protease itself. mdpi.comatlasgeneticsoncology.orgdovepress.com

Homology with FADD

FLIP proteins also share structural homology with the adaptor protein FADD (Fas-associated death domain protein), specifically through their DEDs. bdjn.orgnih.govasm.org FADD contains a single DED that interacts with the DEDs of procaspase-8, procaspase-10, and FLIP proteins, facilitating their assembly into the DISC. bdjn.orgnih.govwikipedia.org The DEDs of v-FLIPs, for instance, are homologous to other DED-containing proteins, including FADD. asm.org Alignment studies have shown structural similarities between the DEDs of v-FLIP and the DED of FADD. asm.org The interaction between FADD DED and c-FLIP DEDs is crucial for c-FLIP's recruitment to the DISC. nih.govagroparistech.frrcsb.org

Isoform Diversity and Molecular Distinctions in Humans

The human CFLAR gene, which encodes c-FLIP, undergoes alternative splicing, leading to the production of multiple mRNA variants. mdpi.comatlasgeneticsoncology.org While at least 13 splice variants have been reported, three main protein isoforms are predominantly studied: c-FLIPL (long), c-FLIPS (short), and c-FLIPR (Raji-like). bdjn.orgresearchgate.netatlasgeneticsoncology.org

These isoforms exhibit distinct molecular weights and domain compositions:

c-FLIPL: Approximately 55 kDa, contains two N-terminal DEDs and a C-terminal caspase-like domain. mdpi.comresearchgate.netdovepress.com

c-FLIPS: Approximately 26-27 kDa, consists of two DEDs followed by a short C-terminal tail of about 20 amino acids. mdpi.comresearchgate.netresearchgate.net This tail is thought to be important for its ubiquitination and degradation. atlasgeneticsoncology.org

c-FLIPR: Approximately 24 kDa, also contains two DEDs but lacks the extended C-terminal tail present in c-FLIPS. researchgate.netatlasgeneticsoncology.org

The production of c-FLIPS or c-FLIPR in humans can be determined by a single nucleotide polymorphism in a 3' splice site of the CFLAR gene. ashpublications.org An intact splice site leads to c-FLIPS production, while a splice-dead variant results in c-FLIPR. ashpublications.org While all three human isoforms contain two tandem DEDs and can interact with FADD and procaspase-8, their differing C-terminal regions contribute to their distinct roles in regulating caspase-8 activation and cell fate. bdjn.orgresearchgate.netatlasgeneticsoncology.org For instance, c-FLIPS and c-FLIPR are generally considered potent inhibitors of caspase-8 activation, whereas c-FLIPL can exhibit both inhibitory and, under certain conditions, pro-apoptotic or signaling roles depending on its expression level and cellular context. bdjn.orgpnas.orgpnas.org

Human c-FLIP IsoformApproximate Molecular Weight (kDa)Domain OrganizationKey Structural Features
c-FLIPL55DED1-DED2-Caspase-like domainCatalytically inactive caspase-like domain
c-FLIPS26-27DED1-DED2-Short C-terminusShort C-terminal tail for ubiquitination/degradation
c-FLIPR24DED1-DED2Lacks the extended C-terminal tail of c-FLIPS

Regulation of Programmed Cell Death by C Flip

Modulation of Extrinsic Apoptosis Pathways

The extrinsic apoptotic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL), TNF-alpha (TNF-α), and TNF-related apoptosis-inducing ligand (TRAIL), to their cognate death receptors (DRs) on the cell surface, including Fas (CD95), TNFR1, and TRAILR1/R2 nih.govscispace.comnih.govgenecards.org. This interaction triggers the formation of the Death-Inducing Signaling Complex (DISC), a multi-protein platform essential for activating initiator caspases. c-FLIP intercepts this pathway at multiple levels within the DISC.

Upon death ligand binding, death receptors like Fas, TRAILR1/R2, and TNFR1 undergo trimerization, leading to the recruitment of adaptor proteins such as FADD (Fas-Associated Death Domain) via homotypic death domain (DD) interactions nih.govscispace.comfishersci.ca. c-FLIP, containing death effector domains (DEDs), is then recruited to the DISC, primarily through interactions with FADD's DEDs and procaspase-8/10 nih.govscispace.comfishersci.cauniprot.org. By integrating into the DISC, c-FLIP interferes with the downstream signaling cascade that would otherwise lead to caspase activation and apoptosis scispace.comuniprot.orguniprot.org. Research indicates that c-FLIP's presence at the DISC is a key determinant of whether a cell undergoes apoptosis in response to death receptor stimulation uniprot.org.

c-FLIP inhibits DISC assembly or proper function by integrating into the complex alongside procaspase-8 and FADD. While early models suggested c-FLIP competed directly with procaspase-8 for FADD binding, more recent findings indicate that c-FLIP is incorporated into the DED filament formed at the DISC, primarily via interactions with procaspase-8 rather than direct competition for FADD binding sites scispace.comgenecards.orgguidetopharmacology.org. This incorporation disrupts the optimal arrangement of procaspase-8 molecules required for their activation genecards.orgguidetopharmacology.org. Studies using reconstituted DISC models have provided detailed insights into these molecular interactions genecards.org.

Table 1: c-FLIP Interaction at the DISC

ComponentInteraction Partner(s) at DISCEffect of c-FLIP InteractionKey Mechanism
c-FLIPFADD, Procaspase-8/10Prevents efficient procaspase-8/10 activationIncorporation into DED filament, heterodimerization
Procaspase-8FADD, c-FLIP, other Procaspase-8Activation (homodimer) or Inhibition (heterodimer)DED-mediated interactions
FADDDeath Receptor, Procaspase-8/10, c-FLIPRecruitment to receptor, platform for caspase/FLIPDD and DED interactions
Death ReceptorDeath Ligand, FADDInitiation of DISC assemblyLigand-induced oligomerization, DD interaction

A primary mechanism by which c-FLIP inhibits apoptosis is by preventing the activation of initiator caspases, particularly caspase-8 and caspase-10, at the DISC nih.govuniprot.orgnih.govresearchgate.net. Procaspase-8 and caspase-10 are typically activated through dimerization and subsequent auto-processing within the DISC nih.govscispace.com. c-FLIP, sharing structural homology with procaspase-8 but lacking catalytic activity, can form heterodimers with procaspase-8 or caspase-10 nih.govscispace.comgenecards.org. These heterodimers are proteolytically inactive or have significantly reduced catalytic activity compared to caspase-8 homodimers genecards.orgresearchgate.net. By forming these non-productive complexes, c-FLIP effectively sequesters procaspase-8/10 and prevents the formation of active homodimers, thereby blocking the initiation of the caspase cascade scispace.comgenecards.orgmdpi.com.

Human c-FLIP is expressed as several splice variants, with the most studied being the long form (c-FLIPL) and the short form (c-FLIPS) nih.govscispace.comfrontiersin.orgnih.gov. These isoforms exhibit distinct functional roles in apoptosis regulation.

c-FLIPS: This isoform, consisting primarily of two DEDs, acts as a potent and consistent inhibitor of caspase-8 activation. scispace.comfrontiersin.orggenecards.orgnih.govmdpi.com It strongly inhibits procaspase-8 processing at the DISC by forming inactive heterodimers with procaspase-8, effectively blocking the apoptotic signal. scispace.comgenecards.orgmdpi.comnih.gov

c-FLIPL: The long form contains two DEDs and a caspase-like domain. researchgate.net Its role is more complex and can be concentration-dependent. At high concentrations relative to procaspase-8, c-FLIPL primarily acts as an anti-apoptotic molecule by forming inhibitory heterodimers with procaspase-8, similar to c-FLIPS. genecards.orgnih.govnih.gov However, at lower or intermediate concentrations, c-FLIPL can facilitate limited processing and activation of caspase-8, and under certain conditions or strong death receptor stimulation, it can even exhibit pro-apoptotic activity by promoting the formation of active caspase-8/c-FLIPL heterodimers that can process downstream substrates. genecards.orgnih.govnih.govrcsb.org This dual role highlights the intricate regulation of cell fate by c-FLIPL depending on the cellular context and the balance with other DISC components.

Table 2: Differential Roles of c-FLIP Isoforms in Apoptosis

c-FLIP IsoformStructurePrimary Apoptosis FunctionMechanism at DISCContext-Dependent Role?
c-FLIPSTwo DEDsPotent Apoptosis InhibitorForms inactive heterodimers with procaspase-8/10Generally inhibitory
c-FLIPLTwo DEDs, Caspase-like domain (inactive)Inhibitor (high concentration), Activator (low/intermediate concentration)Forms inactive or partially active heterodimers with procaspase-8/10Yes (concentration/context)
c-FLIPRTwo DEDs, short C-terminusInhibitorBlocks procaspase-8 activation (similar to c-FLIPS) nih.govLess studied in detail

Prevention of Initiator Caspase Activation (Caspase-8, Caspase-10)

Regulation of Necroptosis

Beyond its well-established role in inhibiting apoptosis, c-FLIP has also been recognized as a regulator of necroptosis, a form of programmed necrotic cell death that can occur when apoptosis is inhibited nih.govgenecards.orgnih.govinvivochem.cn. Necroptosis is typically mediated by the formation and activity of a complex known as the necrosome or ripoptosome, which involves RIPK1, RIPK3, and MLKL nih.govfishersci.ca.

The ripoptosome is an intracellular protein complex that can form independently of death receptor signaling under certain stress conditions or when caspase activity is compromised nih.govinvivochem.cnoup.comgoogle.com. This complex typically contains RIPK1, FADD, caspase-8, caspase-10, and c-FLIP isoforms nih.govoup.comgoogle.com. c-FLIP plays a crucial role in determining the cellular outcome following ripoptosome formation, acting as a switch between apoptosis and necroptosis nih.govnih.govoup.com.

Research indicates that the different c-FLIP isoforms have opposing effects on ripoptosome assembly and activity. c-FLIPL has been shown to prevent ripoptosome formation, thereby inhibiting necroptosis nih.govinvivochem.cnoup.comgoogle.com. Its presence can lead to the cleavage and inactivation of RIPK1 by caspase-8, thus preventing the formation of the necroptosis-inducing RIPK1-RIPK3 complex nih.gov. In contrast, c-FLIPS promotes ripoptosome assembly nih.govinvivochem.cnoup.comgoogle.com. However, within the ripoptosome, c-FLIPS inhibits the activation of caspase-8, which is necessary to cleave and inactivate RIPK1 nih.govoup.com. This inhibition of caspase-8 by c-FLIPS in the ripoptosome allows RIPK1 and RIPK3 to interact and activate MLKL, leading to the execution of necroptosis nih.govfishersci.caoup.com. Therefore, the balance between c-FLIPL and c-FLIPS can dictate whether ripoptosome formation leads to caspase-mediated apoptosis (favored by c-FLIPL-mediated caspase-8 activity) or RIPK3-dependent necroptosis (favored by c-FLIPS-mediated caspase-8 inhibition) nih.govoup.com.

Table 3: c-FLIP Isoform Influence on Ripoptosome

c-FLIP IsoformInfluence on Ripoptosome FormationEffect on Caspase-8 Activity in RipoptosomeOutcome
c-FLIPLInhibitsPromotes RIPK1 cleavage by Caspase-8Favors Apoptosis (by preventing necroptosis)
c-FLIPSPromotesInhibits Caspase-8 activationFavors Necroptosis

The complex interplay of c-FLIP isoforms within the DISC and ripoptosome underscores their critical function as molecular rheostats that fine-tune cell survival and death pathways.

Crosstalk with RIPK1 and RIPK3

The interplay between c-FLIP, RIPK1 (receptor-interacting protein kinase 1), and RIPK3 (receptor-interacting protein kinase 3) is critical in determining the balance between apoptosis, necroptosis, and cell survival. mdpi.comportlandpress.comportlandpress.com RIPK1 and RIPK3 are central components of signaling pathways that can lead to both apoptosis and necroptosis, a form of programmed necrotic cell death. mdpi.comportlandpress.comnih.govumassmed.edu

c-FLIP isoforms differentially influence the formation and activity of protein complexes involving RIPK1 and RIPK3. The long isoform, c-FLIPL, can form a heterodimer with procaspase-8. mdpi.comtandfonline.com This heterodimer possesses limited proteolytic activity, sufficient to cleave and inactivate RIPK1 and RIPK3, thereby preventing the assembly of the necrosome, a complex containing RIPK1, RIPK3, and MLKL that drives necroptosis. mdpi.comnih.govtandfonline.com By cleaving RIPK1 and RIPK3, c-FLIPL effectively inhibits necroptosis and can, under certain conditions, promote apoptosis by allowing caspase-8 homodimerization. mdpi.comtandfonline.com

In contrast, the short isoform, c-FLIPS, can facilitate the assembly of the ripoptosome, an intracellular death platform containing RIPK1, RIPK3, FADD, and caspase-8/10. mdpi.com However, c-FLIPS inhibits the full activation of caspase-8 within this complex, preventing the cleavage of RIPK1 and RIPK3. mdpi.com This inhibition of caspase-8 activity, coupled with the presence of uncleaved RIPK1 and RIPK3, can favor the induction of necroptosis over apoptosis. mdpi.comportlandpress.com The balance between c-FLIPL and c-FLIPS expression is therefore a critical determinant of cell fate, influencing whether a cell undergoes apoptosis, necroptosis, or survives. mdpi.com

RIPK1 itself also plays a complex role, acting as a scaffold protein that can promote cell survival through NF-κB activation, which can lead to the upregulation of c-FLIPL expression. nih.govtandfonline.comfrontiersin.orgamegroups.orguniprot.org Under conditions where caspase-8 is inhibited or absent, RIPK1 and RIPK3 can interact via their RIP homotypic interaction motifs (RHIMs) to form the necrosome, leading to necroptosis. portlandpress.comumassmed.edufrontiersin.orguniprot.org The presence of c-FLIP, particularly c-FLIPL, is crucial for preventing this RIPK1/RIPK3-dependent necroptosis by ensuring the cleavage and inactivation of these kinases. mdpi.com

Interference with Autophagy

In addition to its well-established roles in apoptosis and necroptosis, c-FLIP has also been shown to interfere with autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. nih.goviu.edunih.gov The influence of c-FLIP on autophagy appears to be complex and can vary depending on the cellular context and the specific c-FLIP isoform involved. nih.govjacc.org

Modulation of Autophagosome Formation

c-FLIP has been reported to attenuate autophagy by directly acting on the autophagy machinery, impacting the formation of autophagosomes. iu.edunih.govresearchgate.netresearchgate.netoncotarget.com Autophagosome formation is a multi-step process that requires the coordinated action of various autophagy-related (Atg) proteins. nih.gov

Studies have indicated that c-FLIPL can suppress autophagy by interfering with the initial stages of autophagosome formation. iu.edunih.govresearchgate.netresearchgate.netoncotarget.com This can involve preventing the proper processing and lipidation of LC3 (Microtubule-associated protein 1 light chain 3), a key protein that is conjugated to phosphatidylethanolamine (B1630911) and incorporated into the expanding autophagosome membrane. nih.govnih.gov

Furthermore, there is evidence suggesting that c-FLIPL can interact with Beclin-1, a protein essential for initiating the formation of the autophagosome. nih.govdovepress.com This interaction may influence Beclin-1 activity or stability, thereby impacting autophagosome nucleation. nih.govdovepress.com For instance, c-FLIPL has been shown to interact with Beclin-1 and protect it from ubiquitination and degradation, suggesting a potential positive regulatory role in autophagy under certain conditions. nih.gov However, other findings suggest an inhibitory role, particularly through the cleavage of BCLAF1, which can prevent Beclin-1 activation. iu.edudovepress.com

Interaction with Autophagy-Related Proteins (e.g., Atg3, LC3)

A significant mechanism by which c-FLIP interferes with autophagy is through its interaction with core autophagy proteins, particularly Atg3 and LC3. nih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.comaai.orgresearchgate.net Atg3 is an E2-like enzyme that is crucial for the lipidation of LC3, a process necessary for LC3's conjugation to the autophagosome membrane. nih.govnih.govuniprot.org

Research has demonstrated that c-FLIP, specifically c-FLIPL, can directly bind to Atg3. nih.govnih.govresearchgate.netmdpi.comaai.orgresearchgate.net This interaction is competitive with the binding of LC3 to Atg3. nih.govnih.govresearchgate.netmdpi.comaai.orgresearchgate.net By competing with LC3 for binding to Atg3, c-FLIP inhibits the Atg3-mediated processing and lipidation of LC3. iu.edunih.govnih.govresearchgate.netresearchgate.netmdpi.comaai.orgresearchgate.net This reduced lipidation of LC3 impairs its ability to be incorporated into autophagosome membranes, thereby attenuating autophagosome formation and suppressing autophagy. iu.edunih.govresearchgate.netresearchgate.net

Several studies have provided experimental evidence for this interaction. For example, overexpression of c-FLIP has been shown to repress autophagy and improve cell survival by binding to Atg3 and preventing its interaction with LC3. aai.org Conversely, silencing of c-FLIP can induce autophagosome formation. oncotarget.com The interaction between FLIP and Atg3 appears to be a key checkpoint in the autophagy pathway, where FLIP limits the Atg3-mediated step of LC3 conjugation. nih.gov

Non Apoptotic Functions and Signaling Pathway Modulation by C Flip

Regulation of Cell Survival and Proliferation

Beyond its well-established anti-apoptotic activity, c-FLIP plays a critical role in promoting cell survival and proliferation. It achieves this by activating several cytoprotective signaling pathways. mdpi.comnih.govnih.govresearchgate.net Overexpression of c-FLIP has been shown to activate pathways such as NF-κB and ERK, which are key regulators of cell survival and growth. mdpi.comnih.govnih.govresearchgate.net Studies have indicated that increased expression of c-FLIP can alter cell cycle progression and enhance cellular proliferation, contributing to processes like carcinogenesis. mdpi.comnih.gov For instance, overexpression of c-FLIP_L inhibited the degradation of β-catenin, leading to increased levels of cyclin D1 and enhanced colony formation and invasive activity in prostate cancer cells. nih.gov This suggests a mechanism by which c-FLIP promotes proliferation through the Wnt/β-catenin pathway. researchgate.net Furthermore, c-FLIP's ability to regulate cell survival and proliferation is essential for normal development processes, such as T cell proliferation and heart development, as observed in animal models. mdpi.comnih.gov

Activation of Nuclear Factor Kappa B (NF-κB) Signaling

c-FLIP is a significant activator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses, as well as cell survival. nih.govresearchgate.netnih.govnih.govrupress.orgaai.orgaai.orgspandidos-publications.comoup.comresearchgate.net NF-κB activation is a key mechanism by which c-FLIP provides resistance to cell death induced by various stimuli, including TNF-α. nih.govnih.gov The activation of NF-κB by c-FLIP contributes to the upregulation of various anti-apoptotic and pro-survival genes. nih.govnih.gov

Interaction with TRAF1 and TRAF2

A key mechanism by which c-FLIP activates NF-κB signaling involves its interaction with TNFR-associated factors 1 (TRAF1) and 2 (TRAF2). mdpi.comnih.govnih.govaai.orgresearchgate.netresearchgate.netresearchgate.net Overexpression of c-FLIP_L has been shown to activate NF-κB signaling by binding to these adaptor proteins. mdpi.comnih.govnih.govaai.orgresearchgate.netresearchgate.net Research indicates that the N-terminal fragment of c-FLIP_L, generated by caspase-8 processing (p43cFLIP), is particularly effective at recruiting TRAF2 and RIP1, leading to more robust NF-κB activation. mdpi.comnih.govnih.gov This interaction facilitates the downstream signaling events that culminate in NF-κB activation.

Involvement of RIP1 and Raf-1

In addition to TRAF proteins, c-FLIP_L interacts with Receptor-Interacting Protein 1 (RIP1) and Raf-1 to modulate signaling pathways, including NF-κB and ERK. mdpi.comnih.govnih.govaai.orgresearchgate.netresearchgate.netcapes.gov.br The association of c-FLIP_L with RIP1 contributes to NF-κB activation. nih.govnih.govaai.orgresearchgate.netresearchgate.net Studies have shown that RIP1 plays a dual role in TNF signaling, providing both NF-κB-dependent and independent anti-apoptotic signals, with its ubiquitination state being crucial for these functions. nih.gov The interaction between c-FLIP and RIP1 is implicated in the activation of NF-κB downstream of death receptor signaling. nih.govnih.govaai.orgresearchgate.netresearchgate.net

Modulation of Extracellular Signal-Regulated Kinase (ERK) Pathway

c-FLIP also modulates the Extracellular Signal-Regulated Kinase (ERK) pathway, another critical pathway involved in cell survival, proliferation, and differentiation. mdpi.comnih.govnih.govresearchgate.netaai.orgresearchgate.netcapes.gov.brnih.gov Overexpression of c-FLIP_L has been shown to activate ERK signaling. mdpi.comnih.govnih.govaai.orgresearchgate.netnih.gov This modulation is often linked to c-FLIP's interaction with Raf-1, a key kinase in the ERK pathway. mdpi.comnih.govnih.govaai.orgresearchgate.netresearchgate.netcapes.gov.br Research suggests that keratins, such as keratin (B1170402) 8 and 18, can influence the c-FLIP/ERK1/2 antiapoptotic signaling pathway in simple epithelial cells. capes.gov.br Impaired ERK1/2 activation in keratin-deficient cells is associated with reduced c-FLIP levels, highlighting a potential regulatory link between keratins, c-FLIP, and ERK signaling. capes.gov.br

Inhibition of Jun N-terminal Kinase (JNK) Pathway

In contrast to its activating role in NF-κB and ERK signaling, c-FLIP, particularly the long form c-FLIP_L, is known to inhibit the Jun N-terminal Kinase (JNK) pathway. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comnih.govspandidos-publications.comspandidos-publications.com The JNK pathway is typically associated with stress responses and can promote apoptosis. spandidos-publications.com By inhibiting JNK activation, c-FLIP contributes to cell survival and prevents the accumulation of reactive oxygen species (ROS) that can be induced by prolonged JNK activity. nih.govresearchgate.netnih.gov

Prevention of MKK7 Interactions with Upstream Kinases

Beyond its direct inhibition of caspase-8 at the DISC, the long isoform of c-FLIP, c-FLIP(_L), plays a role in modulating the JNK signaling pathway. Studies have shown that c-FLIP(_L) can directly interact with MAP kinase kinase 7 (MKK7), a key activator of JNK, in a TNF-α-dependent manner. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This interaction is reported to inhibit the association of MKK7 with its upstream kinases, including MAP/ERK kinase kinase 1 (MEKK1), apoptosis-signal-regulating kinase 1 (ASK1), and TGF-β-activated kinase 1. mdpi.comnih.govresearchgate.netnih.govresearchgate.net By preventing these interactions, c-FLIP(_L) can selectively suppress the prolonged phase of JNK activation. nih.govresearchgate.net This mechanism highlights c-FLIP(_L)'s capacity to influence cell fate decisions by interfering with pro-apoptotic signaling cascades at multiple levels.

Influence on Akt Signaling Pathway

The Akt signaling pathway, a central regulator of cell survival, proliferation, and growth, is also influenced by c-FLIP. Research indicates a physical interaction between Akt and c-FLIP(_L). mdpi.comnih.gov This interaction is suggested to enhance the anti-apoptotic functions of Akt, potentially through the modulation of Glycogen synthase kinase 3 beta (Gsk3β) activity. mdpi.comnih.gov Furthermore, the PI3 kinase-Akt signaling pathway has been implicated in the TNF-α-induced degradation of c-FLIP(_L) in macrophages. mdpi.com A positive cross-talk between Akt and c-FLIP has also been observed in the context of inhibiting FasL-induced NF-κB activity, suggesting a complex interplay between these pathways. aai.org

Orchestration of STAT3 Axis

c-FLIP has been linked to the modulation of the Signal transducer and activator of transcription 3 (STAT3) axis, particularly in the context of inflammatory responses and certain disease states. An aberrant FLIP/STAT3 axis has been described as a driver of inflammatory programs in myeloid cells, notably observed in conditions like COVID-19. scientificarchives.commedrxiv.orgnih.govresearchgate.net In these instances, high myeloid expression of c-FLIP and phosphorylated STAT3 (pSTAT3) has been correlated with immunosuppressive properties. medrxiv.orgnih.gov Additionally, STAT3-dependent upregulation of c-FLIP(_L) has been identified as a mechanism contributing to resistance to MEK inhibitors in specific cancer types. researchgate.net This suggests that c-FLIP and STAT3 can cooperate to promote cell survival and modulate immune responses.

Roles in Immune Cell Activation and Regulation (e.g., T-cell proliferation)

c-FLIP plays significant roles in the activation and regulation of immune cells, including influencing T-cell proliferation and differentiation. Studies using animal models have revealed the importance of c-FLIP in T cell proliferation and development. mdpi.comnih.govplos.orgresearchgate.netnih.gov c-FLIP is thought to be a main causal factor in "immune escape" in certain contexts. nih.gov Investigations in c-FLIP-deficient dendritic cells (DCs) have shown increased activation and an enhanced ability to prime T cells, leading to increased IL-2 production and a modest increase in T-cell proliferation. aai.org Conversely, knockdown of c-FLIP(_L) has been shown to increase the proliferation rate of human T helper (Th) cells. plos.orgresearchgate.net These findings suggest that c-FLIP can act as a negative regulator of immune cell activation in certain scenarios, and its downregulation may enhance anti-tumor immunity. aai.org

Involvement in Other Cellular Processes (e.g., homologous recombination, hepatitis B virus replication)

Beyond its well-established roles in apoptosis and the modulation of major signaling pathways, c-FLIP is also involved in other diverse cellular processes.

Homologous Recombination: Research has identified a conserved protein complex formed by FIDGETIN-LIKE-1 (FIGL1) and its partner FLIP that plays a regulatory role in homologous recombination. plos.org This complex is suggested to negatively regulate the strand invasion step during homologous recombination, highlighting a function for FLIP in maintaining genomic stability. plos.org

Hepatitis B Virus Replication: c-FLIP has been identified as an essential host factor for the replication of the Hepatitis B virus (HBV). nih.govresearcher.lifenih.govresearchgate.netwipo.int c-FLIP appears to have dual roles in regulating HBV replication. It interacts with the HBV X protein (HBx) and enhances its stability, protecting it from proteasomal degradation, which contributes to robust HBV transcription and replication. nih.govnih.govwipo.int Additionally, c-FLIP regulates the expression or stability of hepatocyte nuclear factors (HNFs), which are crucial co-factors for HBV genome expression and hepatocyte differentiation. nih.govnih.govwipo.int This involvement underscores c-FLIP's exploitation by viruses for their life cycle.

Molecular Mechanisms Governing C Flip Expression and Stability

Transcriptional Regulation

The transcription of the CFLAR gene, encoding c-FLIP, is influenced by a variety of transcription factors and signaling pathways. nih.gov

Role of NF-κB and NFAT in Gene Expression

Nuclear Factor-kappa B (NF-κB) is a key transcription factor known to upregulate c-FLIP expression in response to various stimuli, contributing to cellular resistance to death receptor-induced apoptosis. mdpi.complos.orgnih.gov NF-κB activation is a major effector of inducible resistance to apoptosis. nih.gov Studies have shown that c-FLIP is upregulated upon stimulation of signaling pathways that trigger NF-κB activation. nih.gov The CFLAR gene is considered an NF-κB-responsive gene. nih.gov

Nuclear Factor of Activated T-cells (NFAT) also plays a role in regulating c-FLIP expression. Activation of the NFAT signaling pathway has been shown to induce c-FLIP expression. molbiolcell.org There can be competition between NF-κB and NFAT for binding to the CFLAR promoter region. molbiolcell.org For instance, NF-κB has been shown to repress c-FLIP expression by restricting NFATc2 promoter binding. molbiolcell.org Conversely, NF-κB engagement can reduce the recruitment of NFAT at the c-FLIP promoter. nih.govresearchgate.net

Influence of hnRNP K and Nucleolin

Heterogeneous nuclear ribonucleoprotein K (hnRNP K) and Nucleolin have been identified as important regulators of c-FLIP transcription. hnRNP K mediates anti-apoptotic activity, partly by inducing downstream anti-apoptotic genes like CFLAR. nih.gov Research indicates that hnRNP K can directly interact with a poly(C) element on the CFLAR promoter, leading to transcriptional activation. nih.govportlandpress.com Nucleolin has been found to act as a cofactor for hnRNP K in this activation process. nih.gov This transcriptional regulation by hnRNP K and Nucleolin has been correlated with c-FLIP expression levels and patient prognosis in certain cancers. nih.gov

Post-Transcriptional Control (e.g., mRNA splice variants)

Post-transcriptional mechanisms, particularly alternative splicing, significantly contribute to the diversity and regulation of c-FLIP isoforms. The human CFLAR gene consists of 14 exons and can undergo alternative splicing to produce at least 13 distinct mRNA variants, although primarily three protein isoforms (c-FLIPL, c-FLIPS, and c-FLIPR) are commonly detected. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com

Alternative splicing dictates the inclusion or exclusion of specific exons, leading to the different protein structures. For example, alternative splicing results in c-FLIPS mRNA containing an in-frame stop codon in exon 7. researchgate.net In contrast, c-FLIPR mRNA is characterized by the lack of intron 6 excision during splicing, which introduces a stop codon at the beginning of intron 6. researchgate.net The ratio of these splice variants can influence cellular responses, including myeloid differentiation and sensitivity to apoptosis. ashpublications.org Transcription factors like PU.1 have been shown to control the alternative splicing of CFLAR by binding to splice factors such as SRSF2 and SRSF10. ashpublications.org Changes in PU.1 levels can shift c-FLIP splicing towards different isoforms, impacting cell death and differentiation. ashpublications.org

Furthermore, c-FLIP mRNA stability can be modulated, contributing to the regulation of protein levels. plos.orgnih.gov Some stimuli and compounds have been shown to downregulate c-FLIP expression through mechanisms that may involve altered mRNA stability. plos.orgnih.govaacrjournals.org

Post-Translational Modifications

c-FLIP protein levels and activity are also finely tuned by post-translational modifications (PTMs), including phosphorylation and ubiquitination. nih.gov These modifications can affect protein stability, localization, and interactions with other proteins.

Phosphorylation Events and Modulatory Kinases (e.g., CaMKII, PKC, PI3K/Akt)

Phosphorylation is a critical PTM that regulates c-FLIP stability and function. nih.govmdpi.comnih.gov Several kinases have been implicated in phosphorylating c-FLIP.

Protein Kinase C (PKC) is known to phosphorylate c-FLIP. Phosphorylation at serine 193 (S193) residue of c-FLIPS has been shown to inhibit its polyubiquitination, leading to increased stability of c-FLIPS and enhanced cell survival. nih.govmdpi.comdoria.finih.gov This phosphorylation is increased by PKC activators and decreased by inhibition of PKCα and PKCβ. mdpi.comnih.gov While S193 phosphorylation also decreases ubiquitination of c-FLIPL, it does not appear to affect its stability in the same way, suggesting isoform-specific effects of this phosphorylation site. mdpi.comnih.gov PKCδ has also been identified to play a role in c-FLIP induction in some cell types. mdpi.com

Calcium/calmodulin-dependent protein kinase II (CaMKII) is another kinase that regulates c-FLIP expression and phosphorylation. nih.govscispace.com Inhibition of CaMKII activity has been shown to reduce c-FLIP expression and phosphorylation, sensitizing cells to apoptosis. scispace.comnih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also reported to play a role in c-FLIP expression. nih.govplos.orgdoria.fi This pathway predominantly regulates c-FLIP levels in tumor cells and is a target for sensitizing cancer cells to TRAIL-induced apoptosis. doria.fi Inhibition of the PI3K/Akt pathway can lead to downregulation of c-FLIP proteins. doria.fi Akt has been shown to phosphorylate c-FLIP at serine 273 in macrophages stimulated with TNFα or LPS, affecting its reduction. nih.gov

Other kinases and signaling pathways, such as JNK and ERK, have also been linked to the regulation of c-FLIP expression and activity, potentially through phosphorylation events or modulation of other regulatory pathways. nih.govmdpi.complos.orgnih.govcsic.es

Ubiquitination and Proteasomal Degradation

c-FLIP proteins are generally short-lived and are primarily degraded by the ubiquitin-proteasome system. mdpi.comnih.govmdpi.complos.org This degradation pathway is a major mechanism controlling c-FLIP protein levels and thus influencing cell sensitivity to death signals. mdpi.com Both c-FLIPL and c-FLIPS can be degraded by the proteasome, but c-FLIPS appears to be particularly susceptible to ubiquitination and subsequent proteasomal degradation. mdpi.comnih.govmdpi.comresearchgate.net This sensitivity of c-FLIPS is partly attributed to specific lysine (B10760008) residues in its C-terminal region. nih.govmdpi.com

Polyubiquitination, the attachment of ubiquitin chains to the protein, is typically required for targeting proteins to the proteasome for degradation. mdpi.com Various E3 ubiquitin ligases are thought to recognize and ubiquitinate c-FLIP in an isoform-, cell type-, and context-dependent manner. mdpi.com The E3 ubiquitin ligase Itch (also known as AIP4) has been shown to polyubiquitinate c-FLIP, targeting it for proteasomal degradation. nih.govmdpi.comcsic.esresearchgate.netnih.gov JNK activation can regulate c-FLIP levels via Itch. nih.govmdpi.comcsic.esresearchgate.net TRAF7 is another E3 ubiquitin ligase that has been reported to induce different types of polyubiquitination on c-FLIPL, leading to both lysosomal and proteasome-mediated degradation. mdpi.com CHIP (C-terminus of HSP70-interacting protein), another E3 ligase, has also been implicated in the downregulation of c-FLIPL. mdpi.com

Phosphorylation events, such as PKC-mediated phosphorylation at S193, can influence c-FLIP ubiquitination and stability. nih.govmdpi.comdoria.finih.gov Reactive oxygen species (ROS) have also been shown to induce proteasomal degradation of c-FLIP, mediated through PTMs including phosphorylation and ubiquitination. nih.gov While the ubiquitin-proteasome system is the primary degradation pathway, in some specific contexts, c-FLIP degradation might occur independently of the proteasome, lysosomes, or caspases. oncotarget.com

The balance between c-FLIP synthesis, regulated at the transcriptional and post-transcriptional levels, and its degradation, primarily through the ubiquitin-proteasome system and influenced by PTMs, is crucial for maintaining cellular homeostasis and regulating sensitivity to apoptotic stimuli.

E3 Ubiquitin Ligases (e.g., ITCH, AIP4)

Proteolytic Processing of c-FLIP (e.g., p43-FLIP, p22-FLIP fragments)

Beyond ubiquitination, c-FLIP protein levels and function are also controlled by proteolytic cleavage, primarily by caspases. The long isoform, c-FLIPL (approximately 55 kDa), can be cleaved into smaller fragments with distinct roles. aai.orgdovepress.com

Two main proteolytic fragments derived from c-FLIPL are p43-FLIP (43 kDa) and p22-FLIP (22 kDa). aai.orgdovepress.comresearchgate.net Caspase-8 is involved in the cleavage of c-FLIPL at specific aspartic acid residues, such as Asp376 and Asp196, generating p43-FLIP and p22-FLIP, respectively. dovepress.comresearchgate.net

The p43-FLIP fragment, containing the two death effector domains (DEDs) and a truncated caspase-like domain, has been shown to stay associated with the death-inducing signaling complex (DISC) and is more efficient than full-length c-FLIPL at recruiting proteins like TRAF2 and RIP1, leading to robust NF-κB activation. nih.govdovepress.comnih.gov

The p22-FLIP fragment, which contains only the two DEDs, is generated by cleavage at Asp198 (or Asp196 depending on the source). researchgate.netrupress.orgnih.gov This fragment has structural homology to viral FLIPs and is considered a key mediator of NF-κB activation. rupress.orgnih.gov It interacts with the IKK complex, facilitating its activation. dovepress.comrupress.orgnih.gov Studies suggest that both c-FLIPL and p43-FLIP may need to be processed into p22-FLIP for effective NF-κB induction. rupress.orgnih.gov

Here is a table summarizing the proteolytic fragments of c-FLIPL:

Fragment NameApproximate Size (kDa)Generated by Cleavage atContains DomainsKey Functions
p43-FLIP43Asp376 (by Caspase-8)2 DEDs, truncated caspase-likeRecruits TRAF2/RIP1, promotes NF-κB activation. nih.govdovepress.comresearchgate.netnih.gov
p22-FLIP22Asp196/Asp198 (by Caspase-8/procaspase-8)2 DEDsInteracts with IKK complex, key mediator of NF-κB activation. dovepress.comresearchgate.netrupress.orgnih.gov

Cell Cycle-Dependent Regulation of c-FLIP Levels

c-FLIP protein levels can fluctuate throughout the cell cycle, influencing cellular susceptibility to apoptosis. Studies have demonstrated a link between cell cycle progression and the regulation of c-FLIP expression. nih.govaai.org

In activated T cells, for instance, the levels of c-FLIP protein are high when cells are arrested in the G1 phase. aai.org However, as these cells progress into the S phase, c-FLIP protein levels decrease. aai.org This reduction in c-FLIP during S phase correlates with an increased sensitivity to TCR-induced apoptosis. aai.org

The regulation of c-FLIP during the cell cycle can be influenced by various signaling pathways. For example, in hepatocytes stimulated with epidermal growth factor (EGF), the induction of c-FLIPL is dependent on the Raf-1/MEK/ERK pathway. oup.com Inhibition of MEK prevents the induction of c-FLIPL and inhibits DNA replication, suggesting a role for c-FLIPL in promoting G1 to S phase progression. oup.com The Fas/FADD/c-FLIPL/caspase-8 complex has been shown to control this G1 to S phase transition in EGF-stimulated hepatocytes. oup.com Overexpression of c-FLIP can alter cell cycle progression and enhance cell proliferation. nih.govnih.gov

Protein Protein Interaction Networks of C Flip

Interactions within the Death-Inducing Signaling Complex (DISC)

The DISC is a crucial complex assembled upon activation of death receptors, such as Fas, TRAILR1/R2, and TNFR1. nih.govoatext.com Its formation is essential for initiating the extrinsic apoptotic pathway. nih.gov c-FLIP is a key component recruited to the DISC, where it modulates the activation of initiator caspases. nih.govoatext.com

Binding to FADD (Fas-Associated Death Domain)

FADD is an adaptor protein that is recruited to activated death receptors via death domain (DD) interactions. nih.govoatext.com FADD, in turn, recruits DED-containing proteins, including procaspase-8, procaspase-10, and c-FLIP, to the DISC through homotypic DED-DED interactions. nih.govoatext.comnih.gov Both c-FLIPL and c-FLIPS can interact with FADD via their N-terminal DEDs. researchgate.netnih.gov

Early models suggested that c-FLIP directly competes with procaspase-8 for binding to FADD. nih.gov However, more recent research, utilizing techniques such as in vitro DISC reconstitution and NMR spectroscopy, indicates a more complex, co-operative, and hierarchical binding process. nih.govnih.govrcsb.org Procaspase-8 binding to FADD appears to be a primary initiating event that promotes the recruitment of c-FLIP through heterodimerization with procaspase-8. nih.gov Structural studies have provided insights into the interaction interfaces between FADD DED and c-FLIP DEDs, highlighting the importance of specific residues and hydrophobic patches. nih.govnih.govrcsb.orgagroparistech.fr

Data Table: Interaction between c-FLIP DEDs and FADD DED

Protein DomainInteracting Partner DomainInteraction TypeKey Interaction Regions/MotifsReferences
c-FLIP DED1/DED2FADD DEDDED-DED homotypicInterface between DED1 and DED2 (c-FLIP), α1-α4 groove (FADD), F114/L115 motif (c-FLIPS DED2), H9 (FADD) nih.govnih.govagroparistech.fr

Heterodimerization with Procaspase-8 and Procaspase-10

A critical interaction for c-FLIP's function in the DISC is its ability to form heterodimers with initiator caspases, particularly procaspase-8 and procaspase-10. nih.govembopress.org Both c-FLIPL and c-FLIPS can heterodimerize with procaspase-8 and procaspase-10 through their DEDs. nih.gov

The interaction with procaspase-8 is particularly well-studied. While c-FLIP lacks catalytic activity due to critical amino acid substitutions in its caspase-like domain, its structural similarity to caspase-8 allows it to form heterodimers. researchgate.netresearchgate.net The formation of procaspase-8:c-FLIP heterodimers at the DISC is a key mechanism by which c-FLIP regulates caspase-8 activation. nih.govagroparistech.fr

Research indicates that the composition of these heterodimers influences the outcome. nih.gov Procaspase-8:c-FLIPS heterodimers potently block procaspase-8 activation. nih.govagroparistech.fr In contrast, procaspase-8:c-FLIPL heterodimers can exhibit localized enzymatic activity and, depending on their concentration relative to procaspase-8, can either inhibit or promote procaspase-8 activation. nih.govpnas.orgnih.gov Cleavage of c-FLIPL by procaspase-8 can further influence this interaction and downstream signaling. pnas.orgpnas.org

Data Table: Heterodimerization with Procaspase-8 and Procaspase-10

c-FLIP IsoformInteracting PartnerInteraction TypeFunctional Outcome at DISCReferences
c-FLIPLProcaspase-8DED-DED, Protease-like domain interactionInhibits or promotes procaspase-8 activation depending on stoichiometry; can have localized enzymatic activity nih.govagroparistech.frpnas.orgnih.gov
c-FLIPSProcaspase-8DED-DEDPotently blocks procaspase-8 activation nih.govagroparistech.fr
c-FLIPLProcaspase-10DED-DED, Protease-like domain interactionModulates procaspase-10 activation; can form enzymatic complex that cleaves BCLAF1 embopress.org
c-FLIPSProcaspase-10DED-DEDRecruited to DISC with procaspase-10 oatext.com

Associations with Cytoprotective and Pro-Survival Signaling Molecules

Beyond its role in the DISC, c-FLIP, particularly c-FLIPL, is involved in activating and upregulating several cytoprotective and pro-survival signaling pathways. nih.gov These functions are mediated through interactions with various signaling molecules outside the core apoptotic machinery. nih.gov

TRAF1 and TRAF2

TNF receptor-associated factors (TRAFs), particularly TRAF1 and TRAF2, are adaptor proteins involved in various signaling pathways, including those leading to NF-κB activation and cell survival. nih.govuniprot.orgwikipedia.orggenecards.org c-FLIPL has been shown to interact with TRAF1 and TRAF2. nih.govnih.gov

Research indicates that the caspase-8 processed N-terminal fragment of c-FLIPL (p43-cFLIP) is particularly efficient at recruiting TRAF2 and Receptor-Interacting Protein 1 (RIP1), leading to robust NF-κB activation. nih.govnih.govresearchgate.net This interaction appears to be specific, with endogenous TRAF2 showing a strong interaction with p43-cFLIP but poorly with full-length c-FLIPL. nih.gov The formation of a tertiary complex involving p43-cFLIP, caspase-8, and TRAF2 is suggested to be a prerequisite for NF-κB activation in this context. researchgate.net c-FLIPS has also been reported to interact with TRAF2, potentially influencing TNFR1-mediated apoptosis and JNK activation. nih.gov

Data Table: Interaction with TRAF1 and TRAF2

c-FLIP FormInteracting PartnerFunctional OutcomeReferences
c-FLIPLTRAF1, TRAF2Involved in activating NF-κB signaling nih.govnih.gov
p43-cFLIP (cleaved c-FLIPL)TRAF2More efficient recruitment of TRAF2, robust NF-κB activation nih.govnih.govresearchgate.net
c-FLIPSTRAF2Potential role in modulating TNFR1 signaling and JNK activation nih.gov

Receptor-Interacting Protein 1 (RIP1)

Receptor-Interacting Protein 1 (RIP1), also known as RIPK1, is a kinase that plays a complex role in both cell survival and cell death pathways, including apoptosis and necroptosis. mdpi.comresearchgate.net RIP1 is a component of various signaling complexes, including the Ripoptosome. mdpi.comnih.gov

c-FLIP interacts with RIP1. nih.gov Similar to TRAF2, the caspase-8 processed N-terminal fragment of c-FLIPL (p43-cFLIP) is more efficient at recruiting RIP1 compared to full-length c-FLIPL, contributing to NF-κB activation. nih.gov The interaction between RIP1 and caspase-8 in the Ripoptosome is influenced by c-FLIP isoforms, with c-FLIPL decreasing this interaction and c-FLIPS increasing it. nih.gov c-FLIPL can also regulate necroptosis through the formation of the Ripoptosome, and while c-FLIPL prevents Ripoptosome formation, c-FLIPS promotes its assembly. mdpi.com

Data Table: Interaction with RIP1

c-FLIP FormInteracting PartnerFunctional OutcomeReferences
c-FLIPLRIP1Involved in activating NF-κB; decreases RIP1-caspase-8 interaction in Ripoptosome; prevents Ripoptosome formation researchgate.netnih.govnih.gov
p43-cFLIP (cleaved c-FLIPL)RIP1More efficient recruitment of RIP1, contributes to NF-κB activation nih.gov
c-FLIPSRIP1Increases RIP1-caspase-8 interaction in Ripoptosome; promotes Ripoptosome assembly mdpi.comnih.gov

Raf-1

Raf-1 (also known as c-Raf) is a key kinase in the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation, survival, and differentiation. rupress.org Raf-1 has been shown to interact directly with c-FLIP. nih.govrupress.orgresearchgate.net

This interaction is suggested to play a role in c-FLIP's ability to activate pro-survival signaling pathways, specifically the ERK pathway. nih.govresearchgate.net The interaction between Raf-1 and c-FLIPL may be crucial for the proliferative effects observed in certain cellular contexts, potentially linking c-FLIPL to cell growth and fate determination. rupress.orgoup.com

Data Table: Interaction with Raf-1

c-FLIP FormInteracting PartnerFunctional OutcomeReferences
c-FLIPLRaf-1Involved in activating ERK pathway; linked to cell proliferation and survival nih.govrupress.orgresearchgate.netoup.com

MAP Kinase Kinase 7 (MKK7)

Research indicates a direct interaction between the long isoform of c-FLIP (c-FLIPL) and MAP kinase kinase 7 (MKK7), a key component of the JNK signaling pathway. This interaction has been observed to occur in a TNF-α-dependent manner. nih.govresearchgate.netnih.gov The binding of c-FLIPL to MKK7 can lead to the inhibition of JNK activation. nih.govresearchgate.netmdpi.com Specifically, c-FLIPL has been shown to disrupt the interactions of MKK7 with upstream MAP kinase kinase kinases (MAPKKKs), such as MEKK1, ASK1, and TAK1. nih.govresearchgate.netnih.gov This disruption is proposed as a mechanism by which c-FLIPL selectively suppresses the prolonged phase of JNK activation. researchgate.netnih.gov The C-terminal caspase-like domain of c-FLIPL is responsible for binding to MKK7. nih.gov

Interacting Proteinsc-FLIP Isoform InvolvedConditions of InteractionObserved Outcome of InteractionRelevant Research Findings
c-FLIP and MKK7c-FLIPLTNF-α-dependentInhibition of JNK activation; Disruption of MKK7 interaction with MAPKKKs (MEKK1, ASK1, TAK1).Direct interaction shown; C-terminal domain of c-FLIPL binds MKK7. nih.govresearchgate.netnih.gov

Daxx (Death Domain-Associated Protein)

The long isoform, c-FLIPL, has been shown to physically interact with Daxx (Death Domain-Associated Protein). nih.govnih.govresearchgate.net This interaction involves the C-terminal domain of c-FLIPL and the Fas-binding domain of Daxx. nih.gov The binding of c-FLIPL to Daxx is reported to prevent Fas-induced JNK activation. nih.govnih.govresearchgate.net By interfering with the normal interaction between Daxx and Fas, which is known to lead to apoptosis via JNK activation, c-FLIPL contributes to the inhibition of Fas-induced cell death. nih.govresearchgate.net This suggests that c-FLIPL can influence cell death pathways by acting on both FADD- and Daxx-mediated signaling. nih.govnih.gov

Interacting Proteinsc-FLIP Isoform InvolvedConditions of InteractionObserved Outcome of InteractionRelevant Research Findings
c-FLIP and Daxxc-FLIPLNot explicitly specified in results, but linked to Fas signaling.Prevention of Fas-induced JNK activation; Interference with Daxx-Fas interaction.Physical binding demonstrated between c-FLIPL C-terminus and Daxx Fas-binding domain. nih.govnih.govresearchgate.net

NEMO (NF-κB Essential Modulator)

While the provided search results mention that c-FLIP activates NF-κB signaling mdpi.com and that NF-κB normally maintains cellular levels of c-FLIP researchgate.net, a direct interaction between c-FLIP and NEMO (NF-κB Essential Modulator), the regulatory subunit of the IKK complex, is not explicitly detailed in the context of a direct protein-protein binding event in the provided snippets. One result mentions that c-FLIP represses NF-κB upstream of the regulatory IκB kinase-γ protein subunit (NEMO) in the NF-κB signaling pathway, but this does not confirm a direct physical interaction. aai.org

Interacting Proteinsc-FLIP Isoform InvolvedConditions of InteractionObserved Outcome of InteractionRelevant Research Findings
c-FLIP and NEMONot specifiedNot specifiedc-FLIP mentioned as repressing NF-κB upstream of NEMO. aai.orgDirect physical interaction not explicitly detailed in provided results.

Akt

Studies have demonstrated an interaction between c-FLIPL and Akt, a serine/threonine kinase crucial for cell survival signaling. mdpi.comresearchgate.net This interaction is reported to enhance the anti-apoptotic functions of Akt, potentially by modulating the activity of GSK3β. mdpi.comresearchgate.net Overexpression of c-FLIPL in cancer cells has been shown to induce resistance to TRAIL, mediated in part through the regulation of p27(Kip1) and caspase-3 expression via its effects on GSK3β. mdpi.com Furthermore, modulation of Akt activity has been observed to lead to concurrent changes in c-FLIP levels, with Akt inhibition decreasing c-FLIP expression and constitutively active Akt increasing it. researchgate.net c-FLIP has also been shown to inhibit Fas ligand-induced NF-κB activity in a PI3K/Akt-dependent manner. aai.orgresearchgate.net

Interacting Proteinsc-FLIP Isoform InvolvedConditions of InteractionObserved Outcome of InteractionRelevant Research Findings
c-FLIP and Aktc-FLIPLNot explicitly specified, but linked to FasL signaling and TRAIL resistance.Enhanced anti-apoptotic functions of Akt; Modulation of GSK3β activity; Influence on c-FLIP expression levels.Interaction between c-FLIPL and Akt reported; Impact on downstream signaling and protein levels observed. mdpi.comaai.orgresearchgate.net

Interactions with Autophagy Machinery Components

c-FLIP has also been implicated in the regulation of autophagy, a cellular process involving the degradation and recycling of cytoplasmic components. Its influence on autophagy involves interactions with key proteins in the autophagy machinery.

Atg3

c-FLIP, including both cellular and viral forms, has been shown to suppress autophagy by preventing Atg3 from binding and processing LC3. aai.orgresearchgate.netnih.govresearchgate.netnih.gov Atg3 is an E2-like enzyme essential for the lipidation of LC3, a crucial step in autophagosome formation. nih.gov By competing with LC3 for binding to Atg3, c-FLIP effectively limits the Atg3-mediated conjugation of LC3, thereby regulating autophagosome biogenesis. nih.gov This competition represents a checkpoint in the autophagy pathway controlled by FLIP proteins. nih.gov

Interacting Proteinsc-FLIP Isoform InvolvedConditions of InteractionObserved Outcome of InteractionRelevant Research Findings
c-FLIP and Atg3c-FLIP (cellular and viral forms), c-FLIPS, c-FLIPLNot explicitly specified, but related to suppression of autophagy.Prevention of Atg3 binding to LC3; Inhibition of LC3 processing and autophagosome formation.Competition for Atg3 binding demonstrated; Identified as an autophagy checkpoint. aai.orgresearchgate.netnih.govresearchgate.netnih.gov

LC3

c-FLIP's interaction with Atg3 directly impacts the processing and lipidation of LC3 (Microtubule-associated protein light-chain 3), a protein that becomes conjugated to phosphatidylethanolamine (B1630911) and integrated into autophagosome membranes during autophagy. By preventing Atg3 from binding and processing LC3, c-FLIP inhibits this crucial step in autophagosome formation. aai.orgresearchgate.netnih.govresearchgate.netnih.gov This competitive binding to Atg3 effectively reduces LC3 processing and consequently attenuates autophagy. researchgate.netnih.gov

Interacting Proteinsc-FLIP Isoform InvolvedConditions of InteractionObserved Outcome of InteractionRelevant Research Findings
c-FLIP and LC3c-FLIP (via Atg3 interaction)Not explicitly specified, but related to suppression of autophagy.Decreased LC3 processing and lipidation; Inhibition of autophagosome formation.c-FLIP competes with LC3 for Atg3 binding, thereby affecting LC3 conjugation. aai.orgresearchgate.netnih.govresearchgate.netnih.gov

Evolutionary Biology and Conservation of C Flip

Phylogenetic Analysis of c-FLIP Orthologs Across Species

Phylogenetic analysis of c-FLIP orthologs across diverse species, including birds, amphibians, and fish, indicates that c-FLIP is specific to the vertebrate lineage. nih.govresearchgate.netnih.gov These analyses suggest that the CFLAR gene likely arose from tandem duplication events of an ancestral caspase-8 gene during the evolution of early vertebrates. nih.govresearchgate.netresearchgate.net Molecular phylogenetic trees clearly show that the c-FLIP subfamily forms a distinct clade, separate from other paralogous subfamilies such as caspase-8, -10, and -18, suggesting an independent evolutionary path. researchgate.netoup.com Despite this divergence, the conserved structural features of c-FLIP proteins are thought to be derived from an ancestral caspase-8. nih.govnih.gov

Phylogenetic studies utilize molecular sequence data, particularly DNA sequences, to infer evolutionary relationships between organisms or genes. digitalatlasofancientlife.orgdunnlab.org In the case of c-FLIP, this involves aligning sequences of c-FLIP orthologs from different species and constructing a phylogenetic tree that visually represents their evolutionary history. The branching patterns and branch lengths in such trees provide information about the divergence times and evolutionary rates of the gene in different lineages. dunnlab.org

Evolutionary Conservation of Structural Features and Functional Domains

Despite a relatively rapid evolutionary rate compared to some other caspase paralogs, key structural features and functional domains of c-FLIP are remarkably conserved across vertebrates. nih.govresearchgate.net c-FLIP proteins typically contain tandem death effector domains (DEDs) at the N-terminus and a caspase-homologous domain (also referred to as a caspase-like domain or pseudocatalytic domain) at the C-terminus. nih.govpnas.org The two DED motifs are crucial for interaction with other proteins in the death-inducing signaling complex (DISC), such as FADD and caspase-8. nih.govresearchgate.netnih.govpnas.org Sequence alignment of c-FLIP proteins from various vertebrates, including human, chicken, African clawed frog, medaka, stickleback, and zebrafish, shows high similarity in these DED motifs and the caspase-like domain. researchgate.net

The caspase-like domain of c-FLIP is structurally similar to the catalytic domain of caspase-8 but lacks proteolytic activity due to critical amino acid substitutions in the putative active site. nih.govpnas.orgmdpi.comresearchgate.net Specifically, residues essential for the catalytic dyad in active caspases, such as histidine and cysteine, are replaced by other amino acids, commonly arginine and tyrosine, in the caspase-like domain of c-FLIP. nih.govresearchgate.netnih.govresearchgate.net These substitutions are evolutionarily conserved in most bony vertebrates, contributing to the inactive nature of the pseudocatalytic triad (B1167595) in c-FLIP. nih.govresearchgate.net The conservation of these structural features and the inactive catalytic site underscores the conserved mechanism by which c-FLIP interacts with and regulates caspase-8. pnas.org

A comparison of critical amino acid residues in the pseudocatalytic triad of c-FLIP across different vertebrate species highlights both conservation and some lineage-specific variations.

SpeciesPosition 1 (Corresponding to Caspase-8 Histidine)Position 2 (Corresponding to Caspase-8 Cysteine)Position 3 (Conserved Leucine)
HumanArginine (R)Tyrosine (Y)Leucine (L)
ChickenArginine (R)Tyrosine (Y)Leucine (L)
African Clawed FrogArginine (R)Tyrosine (Y)Leucine (L)
ZebrafishArginine (R)Tyrosine (Y)Leucine (L)
MouseLeucine (L)Tyrosine (Y)Leucine (L)
CatsharkArginine (R)Phenylalanine (F)Leucine (L)
LampreyLysine (B10760008) (K)Valine (V)Cysteine (C)

Divergence within the Caspase Family

c-FLIP's evolutionary trajectory shows a rapid divergence from its paralogous caspase counterparts, particularly caspase-8, -10, and -18. nih.govresearchgate.netnih.gov While these proteins share a common ancestor and domain architecture (DEDs and a caspase/caspase-like domain), c-FLIP has evolved distinct functional properties, primarily its lack of catalytic activity. nih.govpnas.orgmdpi.comresearchgate.net This divergence is reflected in the longer branch lengths observed for the c-FLIP subtree in phylogenetic analyses, indicating a higher rate of amino acid changes compared to other paralogous proteins after their divergence. researchgate.netoup.com The molecular evolutionary rate of c-FLIP has been estimated to be higher than that of caspase-8 in some lineages. researchgate.netoup.com This relatively rapid evolution post-divergence is consistent with c-FLIP's diverse functions beyond simply inhibiting caspases. researchgate.net

The divergence is also evident in genomic organization, with variations in exon-intron structures observed in the CFLAR gene compared to caspase-8 in different vertebrate lineages. researchgate.net For instance, new intron insertions have occurred in the coding region of the caspase-8 gene during teleost evolution. nih.gov

Functional Conservation of Apoptosis Inhibition and NF-κB Activation in Vertebrates

Despite structural divergence in the catalytic site, the core functions of c-FLIP in regulating cell death and signaling pathways are largely conserved across vertebrates. A primary conserved function is the inhibition of death receptor-mediated apoptosis. nih.govnih.govnih.govmdpi.com Studies have shown that c-FLIP orthologs from non-mammalian vertebrates, such as chicken, African clawed frog, and zebrafish, can suppress death receptor-mediated apoptosis when expressed in mammalian cells, implying that their anti-apoptotic activity is functionally conserved. nih.govnih.govresearchgate.net This is achieved through the interaction of c-FLIP's DEDs with FADD and procaspase-8 at the DISC, preventing the activation of caspase-8. researchgate.netnih.govpnas.org

In addition to apoptosis inhibition, c-FLIP is also known to activate the NF-κB signaling pathway, a function that is also conserved in vertebrates. nih.govnih.govnih.govresearchgate.net Non-mammalian c-FLIP proteins from species like chicken, African clawed frog, medaka, and stickleback have been shown to induce NF-κB activation, similar to their mammalian counterparts. nih.govnih.gov This function is mediated, in part, through the interaction of c-FLIP with NEMO (NF-κB essential modulator), a key component of the NF-κB pathway. researchgate.net Analysis of the evolutionary conservation of c-FLIP/NEMO binding sites suggests that this interaction is conserved in higher vertebrates, contributing to the anti-apoptotic and pro-survival roles of c-FLIP. researchgate.net

Roles in Embryonic Development across Vertebrate Lineages

Beyond its roles in regulating cell death in mature organisms, c-FLIP also plays a significant role in embryonic development, and this function appears to be conserved across vertebrate lineages. nih.govnih.gov Studies in model organisms like the African clawed frog (Xenopus laevis) and zebrafish (Danio rerio) have demonstrated the importance of cflar during embryogenesis. nih.govnih.govresearchgate.net

In Xenopus laevis embryos, overexpression of a truncated mutant of c-FLIP resulted in developmental abnormalities, including thorax edema and abnormal abdominal constriction. nih.govnih.gov Similarly, depletion of cflar transcripts in zebrafish led to developmental defects characterized by edema and irregular red blood cell flow. nih.govnih.govresearchgate.net These findings suggest that precisely regulated levels and activity of c-FLIP are crucial for normal embryonic development in these vertebrates. The presence of CFLAR mRNA during frog and fish embryogenesis further supports its developmental role. nih.govnih.gov

Comparative Analysis with Viral FLIP Homologs (v-FLIPs)

Viral FLIP (v-FLIP) proteins, encoded by certain viruses, particularly gamma herpesviruses like Kaposi's sarcoma-associated herpesvirus (KSHV/HHV-8), share structural and sequence homology with cellular c-FLIP. nih.govresearchgate.netnih.govmdpi.com These viral homologs represent an example of convergent evolution or molecular mimicry, where viruses have acquired genes that encode proteins mimicking host cell regulators to interfere with host cell death pathways and promote viral survival and replication. mdpi.complos.org

v-FLIPs typically resemble the shorter isoforms of c-FLIP (c-FLIP_S and c-FLIP_R) in structure, primarily containing DED domains. researchgate.netmdpi.com Like c-FLIP, v-FLIPs can inhibit death receptor-mediated apoptosis by binding to procaspase-8 and interfering with its activation. mdpi.complos.org This functional similarity allows viruses to block the host cell's apoptotic response, thereby facilitating persistent infection. plos.org

However, there are also functional distinctions between c-FLIP and v-FLIPs. While both can inhibit apoptosis, some v-FLIPs are potent activators of the NF-κB pathway, a function that contributes to viral pathogenesis and immune evasion. nih.govmdpi.complos.org Comparative studies have shown that while c-FLIP is essential for inhibiting caspase-8 downstream of death receptor signaling, v-FLIPs may not always fully compensate for the absence of c-FLIP, suggesting non-redundant functions in certain contexts. biorxiv.org For example, KSHV v-FLIP expression has been correlated with a dependency on NF-κB-related genes in some cell lines, consistent with its role as an NF-κB activator. biorxiv.org This highlights how viral homologs can selectively mimic and modulate host pathways for their own benefit, providing insights into the evolutionary arms race between hosts and pathogens.

Advanced Research Methodologies and Experimental Models in C Flip Studies

Molecular Biology Techniques

Molecular biology techniques provide the means to alter the genetic information encoding c-FLIP, enabling the study of its necessity and the contribution of specific protein domains or residues to its function.

Gene Knockout and Knockdown Models (e.g., siRNA, CRISPR)

Gene knockout and knockdown approaches are fundamental for assessing the cellular and physiological requirements for c-FLIP expression. These techniques reduce or eliminate c-FLIP protein levels, allowing researchers to observe the resulting phenotypic consequences.

siRNA (small interfering RNA): siRNA-mediated knockdown involves introducing synthetic RNA molecules into cells that target specific mRNA sequences of c-FLIP, leading to the degradation of the mRNA and reduced protein synthesis. This provides a transient reduction in c-FLIP expression. Studies using c-FLIP-specific siRNA have demonstrated its effectiveness in inducing spontaneous apoptosis and reducing the proliferation of cancer cells in vitro. iiarjournals.orgnih.gov For instance, siRNA-mediated knockdown of c-FLIP in MCF-7 breast cancer cells triggered apoptosis. iiarjournals.org Similarly, knockdown of c-FLIP sensitized ovarian cancer cells to TRAIL-induced apoptosis. nih.gov

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats): CRISPR/Cas9 technology offers a more permanent gene editing approach, allowing for the knockout of the CFLAR gene. This technique utilizes a guide RNA to direct the Cas9 enzyme to a specific genomic location, creating double-strand breaks that can lead to gene inactivation. Genome-wide CRISPR knockout screens have been employed to identify genes whose inactivation can compensate for c-FLIP knockout, revealing novel regulators and pathways involved in c-FLIP dependency. nih.govresearcher.life CRISPR/Cas9 has also been used to disrupt the c-FLIP gene to study its impact on TRAIL-induced apoptosis in cancer cells. nih.gov

Studies utilizing knockout mice models have provided valuable insights into the essential in vivo functions of c-FLIP. Conditional knockout mice lacking c-FLIP in specific cell types, such as T lymphocytes, exhibit severe defects in development and increased apoptosis, highlighting the critical anti-apoptotic role of c-FLIP in these lineages. mdpi.comnih.govresearchgate.net

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a technique used to introduce specific alterations (insertions, deletions, or substitutions) into the DNA sequence encoding c-FLIP. neb.com This allows researchers to change particular amino acid residues within the protein and investigate the impact of these changes on c-FLIP's structure, function, and interactions with other proteins. By mutating key residues in specific domains, such as the Death Effector Domains (DEDs), researchers can dissect the molecular basis of c-FLIP's interaction with proteins like FADD and procaspase-8 and their roles in DISC assembly and caspase inhibition. researchgate.net For example, mutagenesis studies have identified critical amino acid residues in the DED1 pocket of c-FLIP that influence TRAIL-mediated cell death. researchgate.net Molecular modeling combined with site-directed mutagenesis has also been used to understand the role of the C-terminal tail and specific lysine (B10760008) residues in the ubiquitylation and degradation of the c-FLIP(S) isoform. nih.gov

Recombinant Protein Expression and Purification

Producing purified, functional c-FLIP protein in sufficient quantities is essential for in vitro biochemical and structural studies. Recombinant protein expression involves introducing the gene encoding c-FLIP into an expression system, such as bacteria, yeast, insect cells, or mammalian cells. sinobiological.combio-rad.comresearchgate.net These systems then transcribe and translate the gene, producing the c-FLIP protein. Following expression, the protein is purified from the cellular components using various chromatographic techniques, often employing affinity tags engineered into the recombinant protein. bio-rad.comresearchgate.netnih.govjove.com Recombinant c-FLIP protein, including different isoforms like c-FLIP(S), has been successfully produced and purified for use in protein-protein interaction assays and other biochemical analyses. nih.govthermofisher.com Challenges exist in producing and purifying certain isoforms, such as full-length c-FLIP(L), due to issues like rapid precipitation and low stability. nih.gov

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are employed to study the interactions of c-FLIP with other molecules and to assess its functional consequences within a cellular context.

Protein-Protein Interaction Assays (e.g., Co-immunoprecipitation, Molecular Pull-down, Yeast Two-Hybrid)

Understanding which proteins c-FLIP interacts with is crucial for elucidating its mechanisms of action. Various assays are used to identify and validate these interactions.

Co-immunoprecipitation (Co-IP): This technique is used to determine if two or more proteins are part of the same complex in a cell lysate. An antibody specific to c-FLIP (or a tagged version of c-FLIP) is used to immunoprecipitate c-FLIP, and then the presence of potential binding partners in the immunoprecipitated material is detected by Western blotting. Co-IP assays have been widely used to demonstrate the interaction of c-FLIP with key DISC components like FADD and caspase-8. semanticscholar.orgembopress.orgaacrjournals.orgresearchgate.net They have also revealed interactions between c-FLIP and other proteins involved in signaling pathways. aacrjournals.org

Molecular Pull-down: Similar to Co-IP, pull-down assays are used to study protein-protein interactions, often utilizing an affinity-tagged "bait" protein (e.g., recombinant c-FLIP) immobilized on a solid support to capture interacting proteins from a cell lysate or a mixture of purified proteins. jove.com This method has been used to confirm the direct interaction between FADD and c-FLIP DEDs and to identify small molecules that disrupt FADD/c-FLIP interactions. nih.govsemanticscholar.orgresearchgate.netresearchgate.netpreprints.orgijmpo.org

Yeast Two-Hybrid: This is a genetic method used to discover protein-protein interactions. It tests for physical interactions between two proteins by linking them to separate domains of a transcription factor. If the proteins interact, the transcription factor is reconstituted, activating the expression of a reporter gene. While not explicitly detailed in the search results for c-FLIP, this is a standard technique for screening potential protein interaction partners and could be applied to c-FLIP studies.

These interaction assays have provided significant data on c-FLIP's binding partners, including FADD, caspase-8, caspase-10, DR5, TRAF1, TRAF2, RIPK1, and Akt, highlighting its involvement in multiple signaling hubs. nih.govmdpi.comgenecards.org

Death-Inducing Signaling Complex (DISC) Immunoprecipitation Assays

The DISC is a multiprotein complex that forms upon activation of death receptors and is central to the initiation of the extrinsic apoptotic pathway. c-FLIP exerts its anti-apoptotic function primarily by interfering with DISC formation and caspase-8 activation. nih.govagroparistech.fr DISC immunoprecipitation assays are specialized Co-IP assays used to isolate the DISC and analyze its protein composition. Cells are stimulated to induce DISC formation, lysed, and the activated death receptor (e.g., Fas, TRAIL-R1/R2) is immunoprecipitated using a specific antibody. The co-precipitated proteins, including FADD, caspase-8, caspase-10, and c-FLIP isoforms, are then detected by Western blotting. embopress.orgaacrjournals.orgresearchgate.netaai.orgresearchgate.net This assay allows researchers to assess the recruitment of c-FLIP and other components to the DISC under different conditions, providing insights into how c-FLIP inhibits caspase-8 activation. embopress.orgresearchgate.net DISC immunoprecipitation assays have shown that c-FLIP is recruited to the DISC and competes with caspase-8 for binding to FADD. agroparistech.frsemanticscholar.org Studies have also used this assay to demonstrate that certain inhibitory molecules can prevent c-FLIP recruitment into the DISC. nih.govresearchgate.netagroparistech.frbiorxiv.org

Caspase Activity Assays

Caspase activity assays are fundamental techniques used to measure the enzymatic activity of caspases, a family of proteases that play critical roles in apoptosis. Since c-FLIP is a known inhibitor of caspase-8 activation at the DISC, these assays are essential for evaluating the functional consequences of c-FLIP expression or inhibition. plos.orgpnas.org

These assays typically involve using fluorogenic or colorimetric substrates that are specific for certain caspases, such as caspase-3, caspase-8, or caspase-9. Upon cleavage by active caspases, the substrate releases a detectable signal. By measuring the rate of signal increase, researchers can quantify caspase activity.

Studies investigating c-FLIP often utilize caspase activity assays to demonstrate how modulating c-FLIP levels affects downstream caspase activation. For instance, experiments involving the knockdown or overexpression of different c-FLIP isoforms (c-FLIP short (c-FLIPS) and c-FLIP long (c-FLIPL)) can reveal their impact on caspase-8 and downstream caspase-3 activity. plos.orgaai.orgnih.gov Research has shown that while c-FLIPL is traditionally considered anti-apoptotic, it can also enhance procaspase-8 activation at lower, more physiological levels through heterodimerization of their protease domains. pnas.orgembopress.org Conversely, c-FLIPS has been shown to reduce caspase-8 and caspase-3 activation. nih.gov

An example of data obtained from such assays is the measurement of caspase activity in T cells from transgenic mice overexpressing c-FLIPL compared to control mice, showing increased caspase activity in the transgenic cells. aai.org

Cell Proliferation and Viability Assays

Another widely used method is the sulforhodamine B (SRB) assay, which stains cellular proteins and provides a measure of biomass. Direct cell counting using a hemocytometer or automated cell counter is also employed.

Studies have utilized these assays to show how inhibiting c-FLIP can enhance the sensitivity of cancer cells to pro-apoptotic agents like TRAIL, resulting in decreased cell viability. waocp.orgresearchgate.net For example, in human osteogenic sarcoma cells, inhibition of c-FLIP by siRNA or a chemical inhibitor significantly decreased cell viability when combined with TRAIL treatment. waocp.org Cell viability assays can also be used to evaluate the effect of c-FLIP overexpression on resistance to chemotherapy drugs. nih.gov

Research findings can be presented in tables showing the percentage of viable cells under different treatment conditions and c-FLIP expression levels.

Treatmentc-FLIP ExpressionCell Viability (%)
ControlNormal100
TRAILNormal70
TRAILc-FLIP Inhibited30
TRAIL + c-FLIP InhibitorNormal40

Reporter Gene Assays (e.g., NF-κB reporter)

Reporter gene assays are powerful tools for monitoring the transcriptional activity of specific signaling pathways influenced by c-FLIP, such as the NF-κB pathway. c-FLIP has been shown to modulate NF-κB activation, which plays a role in cell survival and inflammation. nih.govaai.orgnih.govarvojournals.orgatsjournals.orgplos.org

In an NF-κB reporter assay, cells are transfected with a plasmid containing the luciferase gene (or another reporter gene) under the control of an NF-κB-responsive promoter. When the NF-κB pathway is activated, NF-κB transcription factors bind to the promoter, leading to the expression of the reporter gene. The activity of the reporter gene product (e.g., luciferase activity) is then measured, providing an indirect quantification of NF-κB transcriptional activity.

Studies have demonstrated that c-FLIP can influence NF-κB activity. For instance, overexpression of c-FLIP has been shown to increase NF-κB activation in a dose-dependent manner in certain cell types. atsjournals.org Conversely, inhibiting NF-κB has been shown to abolish TNF-α-induced c-FLIP upregulation in some cells, suggesting a complex interplay between c-FLIP and NF-κB signaling. arvojournals.org Research also indicates that a cleavage product of c-FLIPL, p22-FLIP, can enhance HBx-induced NF-κB activation. plos.org

Data from reporter gene assays can be presented as relative luciferase activity, normalized to a control reporter plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Transfected PlasmidTreatmentRelative NF-κB Activity
Control-1.0
NF-κB Reporter + Empty VectorFasL2.5
NF-κB Reporter + c-FLIP PlasmidFasL1.2

Flow Cytometry for Cell Death Analysis

Flow cytometry is a widely used technique for analyzing cell populations based on their physical and biochemical characteristics. In the context of c-FLIP research, flow cytometry is invaluable for quantifying different forms of cell death, particularly apoptosis. This is typically achieved by staining cells with fluorescent dyes that indicate changes associated with apoptosis, such as Annexin V binding (to detect externalized phosphatidylserine, an early apoptotic marker) and propidium (B1200493) iodide (PI) uptake (to assess cell membrane integrity, indicative of late apoptosis or necrosis).

By using flow cytometry, researchers can determine the percentage of cells undergoing apoptosis in response to various stimuli and how this is affected by modulating c-FLIP expression. For example, studies have used flow cytometry to show that silencing c-FLIP expression increases spontaneous apoptosis in cancer cells and enhances sensitivity to TRAIL-induced apoptosis. waocp.orgresearchgate.net Flow cytometry can also be used to measure c-FLIP protein expression levels within cell populations. nih.gov

Flow cytometry data can be presented as dot plots or histograms, showing the distribution of cells based on their staining properties. Quantitative results are often summarized in tables indicating the percentage of cells in different quadrants (e.g., Annexin V-positive/PI-negative for early apoptosis, Annexin V-positive/PI-positive for late apoptosis/necrosis, Annexin V-negative/PI-negative for live cells). plos.orgfrontiersin.orgwaocp.orgresearchgate.net

Cell LineTreatment% Live Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
U2OSControl9055
U2OSTRAIL602020
U2OS + c-FLIP siRNATRAIL303535

Structural Biology Approaches

Structural biology techniques are essential for determining the three-dimensional structure of c-FLIP and its complexes, providing insights into its molecular mechanisms of action and interactions with other proteins involved in the death receptor pathway, such as FADD and procaspase-8. researchgate.netnih.govnih.gov

X-ray Crystallography of c-FLIP and its Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays through a crystal of purified protein, researchers can obtain a diffraction pattern that can be computationally converted into a 3D electron density map, revealing the protein's structure.

In the context of c-FLIP, X-ray crystallography has been employed to study the structure of c-FLIP itself and, importantly, its complexes with interacting proteins like FADD and procaspase-8. researchgate.netnih.govnih.gov These studies are critical for understanding how c-FLIP competes with procaspase-8 for binding to FADD at the DISC and how it influences the assembly and architecture of this complex. researchgate.netnih.gov Recent research utilizing X-ray crystallography, often in combination with cryo-electron microscopy (cryo-EM), has provided atomic coordinates for human FADD-procaspase-8-cFLIP complexes, shedding light on the structural basis of their regulatory roles in apoptosis and necroptosis. researchgate.netnih.govnih.gov These structures illustrate how c-FLIP can orchestrate the assembly of caspase-8-containing complexes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the structure and dynamics of molecules in solution. Unlike X-ray crystallography, which typically requires protein crystals, NMR can study proteins in a more native-like environment.

NMR spectroscopy provides detailed information about the local environment of individual atoms within a protein, allowing researchers to study protein folding, dynamics, and interactions with other molecules. For c-FLIP, NMR can be used to investigate its structural properties and how it interacts with binding partners at a residue-specific level. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique used to determine the three-dimensional structures of proteins and protein complexes at near-atomic resolution. In the study of c-FLIP, Cryo-EM has been instrumental in visualizing the architecture of the Death-Inducing Signaling Complex (DISC), where c-FLIP plays a critical regulatory role. nih.govnih.govresearchgate.netrcsb.org

Recent Cryo-EM studies have provided detailed structural insights into how c-FLIP isoforms, particularly c-FLIP short (c-FLIPS), interact with FADD and procaspase-8 within the DISC. nih.govresearchgate.netrcsb.org These studies reveal that c-FLIPs can prevent the elongation of caspase-8 filaments by altering the architecture of the complex, thereby inhibiting caspase-8 activation and subsequent apoptosis. nih.govresearchgate.net For instance, Cryo-EM analysis of FADD:Caspase-8 complexes has defined the catalytic dimer architecture and shown how c-FLIPs recruitment inhibits caspase-8 activity by altering tandem DED triple helix architecture, causing steric hindrance of the canonical tDED Type I binding site. nih.gov This structural understanding is crucial for deciphering the molecular mechanisms by which c-FLIP controls cell fate. nih.govrcsb.org

Cryo-EM allows for the visualization of protein molecules in a near-native state by rapid cooling to cryogenic temperatures. au.dk The process involves obtaining raw electron micrographs of individual protein molecules, averaging thousands of similarly oriented particles to get sharp 2D images, and then calculating the 3D structure. au.dk This approach has been particularly valuable for studying challenging targets like membrane proteins and large, dynamic protein complexes such as the DISC. nih.govau.dk

Molecular Dynamics Simulations and Computational Modeling

Molecular Dynamics (MD) simulations and other computational modeling techniques complement experimental methods by providing insights into the dynamic behavior of c-FLIP and its interactions at an atomic level. nih.govaip.orgwarwick.ac.uk These simulations can explore protein motions, conformational changes, and binding events that are difficult to capture experimentally. nih.govaip.org

Computational modeling can be used to predict structural features, analyze protein folding pathways, and investigate the effects of mutations on protein stability and function. warwick.ac.uknih.gov In the context of c-FLIP, MD simulations can help to understand the flexibility of its death effector domains (DEDs) and how these dynamics influence interactions with other proteins like FADD and caspase-8. nih.govresearchgate.netrcsb.org While the search results did not provide specific detailed findings of MD simulations applied directly to c-FLIP dynamics, the general principles of using MD to study protein interactions, conformational changes, and the effects of mutations are highly relevant to c-FLIP research. nih.govaip.orgacs.org Computational methods for predicting protein structure and interactions are continuously being developed and refined, offering valuable tools for c-FLIP studies. nih.govacs.org

Omics and High-Throughput Techniques

Omics technologies, such as transcriptomics and proteomics, enable large-scale analysis of gene expression and protein profiles, providing a global view of cellular changes in which c-FLIP is involved. High-throughput techniques allow for rapid screening and analysis of numerous samples or conditions.

Transcriptomic Profiling (e.g., RNA-seq)

Transcriptomic profiling, often performed using RNA sequencing (RNA-seq), allows researchers to quantify and analyze the entire set of RNA transcripts in a cell or tissue under different conditions. rna-seqblog.complos.orglexogen.com This provides insights into how gene expression levels, including that of c-FLIP and its different splice variants, are regulated in various biological processes and disease states. researchgate.netnih.govresearchgate.netmdpi.com

RNA-seq can identify differentially expressed genes in response to stimuli, genetic modifications (such as c-FLIP knockdown), or in different disease contexts. plos.orglexogen.comresearchgate.net For example, RNA-seq has been used to reveal transcriptome changes in fetal brains following c-FLIP knockdown in a mouse model of Zika virus infection, highlighting the role of c-FLIP in regulating transcriptional profiles during viral infection and its impact on embryonic and neuron development. researchgate.net RNA-seq is superior to microarrays in detecting low abundance transcripts, differentiating isoforms, and identifying genetic variants, providing a broader dynamic range for detecting differentially expressed genes. rna-seqblog.com

Proteomic Analysis (e.g., Mass Spectrometry-based approaches)

Proteomic analysis, particularly using mass spectrometry (MS)-based approaches, allows for the large-scale identification, quantification, and characterization of proteins in a biological sample. nih.govnih.govbiorxiv.orgacs.orgcreative-proteomics.com This is crucial for studying c-FLIP protein levels, post-translational modifications, and interactions with other proteins. nih.govnih.govbiorxiv.orgacs.org

Mass spectrometry can identify specific c-FLIP isoforms and their cleavage products, providing information about protein processing and degradation. researchgate.netnih.govnih.gov It can also be used to identify novel phosphorylation and ubiquitination sites on c-FLIP, which are important regulatory mechanisms controlling its stability and function. nih.gov For instance, mass spectrometry analysis has identified phosphorylation of Threonine 166 and ubiquitination of Lysine 167 as required for reactive oxygen species-dependent degradation of c-FLIP. nih.gov Proteomic analysis can also be applied to study protein complexes, such as the DISC, to determine the composition and stoichiometry of interacting proteins, including c-FLIP. mdpi.combiorxiv.orgresearchgate.net

Mass spectrometry-based proteomics typically involves protein extraction, hydrolysis into peptides (often using trypsin), and then analysis of these peptides by mass spectrometry to identify sequences and modifications. biorxiv.orgacs.orgcreative-proteomics.com This technique is valuable for gaining a comprehensive understanding of cellular processes and disease mechanisms involving c-FLIP. acs.orgcreative-proteomics.com

Functional Landscape Inference for Proteins (FLIP) Benchmarking

Functional Landscape Inference for Proteins (FLIP) is a benchmark specifically designed to evaluate machine learning models for protein engineering, focusing on predicting protein fitness from sequence. neurips.ccbiorxiv.orgdntb.gov.uaopenreview.netresearchgate.net While not exclusively focused on c-FLIP, the principles and datasets within FLIP can be highly relevant for studies involving c-FLIP mutants and the design of modified c-FLIP proteins with altered functions or stabilities.

FLIP provides curated tasks and datasets that assess model generalization in settings relevant for protein engineering, such as low-resource and extrapolative scenarios. neurips.ccbiorxiv.orgdntb.gov.uaopenreview.netresearchgate.net This benchmark includes experimental data across various protein engineering tasks, such as protein stability and binding. neurips.ccbiorxiv.orgdntb.gov.uaresearchgate.net By applying FLIP benchmarking to models trained on c-FLIP sequence-function data (e.g., data on how mutations affect c-FLIP's ability to inhibit apoptosis or interact with other proteins), researchers can evaluate the effectiveness of computational methods in predicting the functional consequences of c-FLIP mutations. This can guide the design of c-FLIP variants for research or therapeutic purposes.

Imaging Techniques

Imaging techniques are essential for visualizing the localization, dynamics, and interactions of c-FLIP within cells. While the search results did not provide detailed information on specific advanced imaging techniques applied directly to c-FLIP, standard cellular imaging methods are routinely used in c-FLIP research.

Immunofluorescence microscopy, for example, allows for the visualization of c-FLIP protein expression levels and subcellular localization. Techniques like Förster Resonance Energy Transfer (FRET) or Bimolecular Fluorescence Complementation (BiFC) can be used to study protein-protein interactions involving c-FLIP in living cells. Live-cell imaging can track the dynamic assembly of protein complexes like the DISC and observe the recruitment of c-FLIP in real-time. These imaging modalities provide spatial and temporal information that complements the structural and biochemical data obtained from other techniques. Electron microscopy, as mentioned in the context of Cryo-EM, also provides high-resolution images of protein complexes. researchgate.netau.dk

Confocal Microscopy

Confocal microscopy is a powerful technique used to obtain high-resolution optical images with depth selectivity, allowing for the visualization of fluorescently labeled proteins within cells and tissues mdpi.com. In c-FLIP studies, confocal microscopy is employed to determine the subcellular localization of c-FLIP isoforms and their co-localization with other proteins involved in cell death pathways, such as components of the DISC nih.govcore.ac.uk. For instance, confocal microscopy has shown c-FLIP predominantly localized at the cell membrane in Hodgkin/Reed-Sternberg (HRS) cells, suggesting its involvement in the CD95 pathway at the death-inducing signaling complex nih.gov. Studies have also used confocal immunofluorescence analysis to evaluate the cellular localization of c-FLIP in primary cell cultures, observing changes in its distribution under different conditions core.ac.uk. Confocal microscopy can also be used to analyze the morphology of cellular structures like autophagosomes in the context of c-FLIP deficiency nih.govnih.gov.

Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Loss In Photobleaching (FLIP) for protein dynamics studies

FRAP and FLIP are complementary techniques used to study protein dynamics, including mobility, diffusion, and shuttling between cellular compartments, in living cells frontiersin.orgnih.govnih.govtandfonline.com. These methods involve photobleaching a fluorescently tagged protein and observing either the recovery of fluorescence in the bleached area (FRAP) or the loss of fluorescence in areas outside the bleached region (FLIP) frontiersin.orgnih.govtandfonline.com.

FRAP: By measuring the rate of fluorescence recovery in a bleached area, FRAP provides information about the mobility of the protein. If a protein is highly mobile, fluorescence recovery will be rapid, whereas immobile proteins will show little to no recovery nih.gov.

FLIP: In FLIP experiments, a specific area is repeatedly bleached, creating a sink for mobile fluorescent proteins. The decrease in fluorescence intensity in other parts of the cell indicates that the protein is able to move from those areas into the bleached region frontiersin.orgnih.gov. This is useful for revealing diffusion barriers or compartmentalization within the cell frontiersin.org.

These techniques can be applied to study the dynamic behavior of fluorescently tagged c-FLIP isoforms, providing insights into their movement within the cell, their interactions with other cellular components, and how these dynamics might be altered in different physiological or pathological states. While the provided search results discuss FRAP and FLIP in general for studying protein dynamics mdpi.comfrontiersin.orgnih.govnih.govtandfonline.compnas.org, specific detailed research findings applying these techniques directly to c-FLIP protein dynamics were not extensively detailed within the search snippets. However, the principles described highlight their potential application in understanding c-FLIP's transient interactions and localization changes.

Immunofluorescence and Immunohistochemistry for Expression Localization

Immunofluorescence (IF) and Immunohistochemistry (IHC) are widely used techniques for detecting and localizing specific proteins within cells and tissues using antibodies nih.govspandidos-publications.comresearchgate.netnih.govresearchgate.net. These methods are crucial for determining the expression patterns and spatial distribution of c-FLIP in various biological samples.

Immunohistochemistry (IHC): IHC is performed on tissue sections and uses enzyme-conjugated antibodies to produce a colored precipitate at the site of antibody binding, allowing visualization of protein expression under a light microscope nih.govspandidos-publications.comresearchgate.netnih.gov. IHC has been used to examine the positive expression and cellular localization of c-FLIP protein in various tissues, such as non-small cell lung cancer (NSCLC) and non-cancerous lung tissues, where c-FLIP was identified in the cytoplasm and occasionally at the membrane spandidos-publications.com. IHC also revealed strong c-FLIP overexpression in classical Hodgkin's lymphoma cases nih.gov. Studies in Thai swamp buffalo have used IHC to demonstrate c-FLIP protein localization in luteal cells of corpora lutea during the estrous cycle and pregnancy nih.gov.

Immunofluorescence (IF): IF typically uses fluorescently labeled antibodies to visualize protein localization in cells or tissue sections under a fluorescence or confocal microscope core.ac.ukresearchgate.net. This technique allows for the co-localization of c-FLIP with other fluorescently labeled proteins or cellular structures core.ac.ukresearchgate.net. Immunofluorescence analysis has been used to examine c-FLIP immunoreactivity in mouse brain, showing expression in neurons and vascular endothelium, and demonstrating co-localization with neuronal markers researchgate.net. Confocal immunofluorescence has also been applied to study c-FLIP localization in human cholangiocarcinoma cells core.ac.uk.

These techniques provide valuable static snapshots of c-FLIP expression levels and distribution, complementing the dynamic information obtained from techniques like FRAP and FLIP.

In Vivo Animal Models

In vivo animal models are indispensable for studying the physiological roles of c-FLIP during development and in disease pathogenesis, allowing researchers to investigate the consequences of altered c-FLIP expression in a complex biological system.

Genetically Modified Mouse Models (e.g., c-FLIP knockout, conditional knockout)

Genetically modified mouse models, particularly knockout and conditional knockout mice, have been instrumental in understanding the in vivo functions of c-FLIP.

c-FLIP knockout mice: Complete knockout of the Cflar gene (encoding c-FLIP) in mice results in embryonic lethality around embryonic day 10.5 (E10.5) due to defects in yolk sac vascularization mdpi.comlongdom.org. This indicates an essential, non-redundant role for c-FLIP during early development mdpi.comlongdom.org. The embryonic lethal phenotype of c-FLIP-deficient mice was not rescued by the additional deletion of RIPK3 alone, suggesting that in the presence of RIPK3, the active caspase-8-c-FLIPL complex is necessary to prevent RIPK3-dependent necroptosis mdpi.com.

Conditional knockout mice: To circumvent embryonic lethality and study c-FLIP's role in specific tissues or developmental stages, conditional knockout mouse models have been generated using the Cre-lox system mdpi.comnih.govatsjournals.orgnih.govjax.org. These models have loxP sites flanking a critical exon of the Cflar gene, allowing for tissue-specific or inducible deletion of c-FLIP when crossed with mice expressing Cre recombinase in a specific cell type or under the control of an inducible promoter mdpi.comnih.govatsjournals.orgnih.govjax.org.

Conditional knockout of c-FLIP in T lymphocytes has revealed a severe defect in the development of mature T cells, highlighting c-FLIP's essential role in protecting thymocytes from apoptosis during maturation mdpi.comnih.gov. These mice show dramatically reduced numbers of CD4+ and CD8+ T cells in peripheral lymphoid organs nih.gov. The impaired maturation appears to occur at the single-positive thymocyte stage and is linked to enhanced apoptosis nih.gov. Studies using inducible c-FLIP knockout mice in mature T cells further demonstrated that c-FLIP protects these cells from death receptor-induced apoptosis and TCR-induced as well as spontaneous apoptosis nih.gov.

Myeloid-specific CFLAR knockout mice, generated by expressing Cre recombinase under the control of the lysozyme (B549824) 2 (Lyz2) promoter, exhibited increased circulating neutrophils and spleen enlargement, associated with macrophage differentiation defects and impaired neutrophil clearance dovepress.com. This indicates a key regulatory role for c-FLIP in immune cell development dovepress.com.

Conditional deletion of c-FLIP in CD11bhi macrophages has been shown to prevent the development of bleomycin-induced lung fibrosis, demonstrating the role of c-FLIP in macrophage survival and the pathogenesis of this disease atsjournals.org. Deletion of c-FLIP sensitized these macrophages to programmed cell death and reduced their numbers in the lungs, attenuating fibrosis atsjournals.org.

Conditional knockout models are also being developed to dissect the in vivo roles of individual c-FLIP isoforms in T cell development and activation nih.gov.

These models have provided critical in vivo evidence for the anti-apoptotic functions of c-FLIP in various cell types and its importance in development and immune homeostasis.

Zebrafish and Xenopus laevis Models for Developmental Studies

Zebrafish (Danio rerio) and Xenopus laevis are valuable vertebrate models for studying gene function during development due to their external development, large clutch sizes, and amenability to genetic manipulation and imaging researchgate.netsdbonline.orgkarger.comresearchgate.netnih.gov.

Zebrafish Models: Zebrafish have an orthologue of the human c-FLIP gene, cflara longdom.orgresearchgate.netresearchgate.netlongdom.org. Knockdown of cflara transcripts in zebrafish embryos has been shown to result in abnormal development, including thorax edema and issues with red blood cell flow, suggesting the involvement of c-FLIP in embryonic development researchgate.net. While initial knockout studies of cflara alone did not show significant developmental differences from wild-type zebrafish, further research indicated that a second zebrafish orthologue, cflarb, might compensate for the function of cflara during normal development longdom.orgresearchgate.netlongdom.org. Zebrafish models are also being developed with Cre/lox regulated conditional alleles for cell type-specific gene knockout analysis during development elifesciences.org.

Xenopus laevis Models: Xenopus laevis is another widely used model organism for developmental and cell biology studies sdbonline.orgkarger.comresearchgate.netnih.gov. Its large embryos are easily manipulated, allowing for microinjection and micromanipulation to study gene function sdbonline.orgkarger.com. While the search results highlight the general utility of Xenopus laevis for developmental studies and genetic manipulation sdbonline.orgkarger.comresearchgate.netnih.govresearchgate.net, specific detailed research findings on the use of Xenopus laevis models specifically for studying c-FLIP protein during development were not prominently featured in the provided snippets. However, its established use in developmental biology suggests its potential as a model for future c-FLIP research.

These non-mammalian vertebrate models offer complementary approaches to mouse models for investigating the conserved and divergent roles of c-FLIP in developmental processes.

Viral FLIP (v-FLIP) Chimeric Mouse Models

Viral FLIP (v-FLIP) proteins are encoded by certain viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV), and are structural homologs of c-FLIP that also inhibit apoptosis mdpi.comresearchgate.netmedrxiv.orgscientificarchives.comnih.govjci.org. v-FLIPs contain death effector domains (DEDs) and interfere with DISC formation by binding to FADD, similar to c-FLIP researchgate.netjci.org.

Chimeric mouse models expressing v-FLIP have been generated to study the in vivo effects of viral apoptosis inhibitors and to model virus-associated pathologies medrxiv.orgscientificarchives.comnih.govjci.org. For example, chimeric mouse models where KSHV v-FLIP expression is enforced in myeloid cells have been used to investigate inflammatory pathologies resembling Kaposi sarcoma-associated herpesvirus inflammatory cytokine syndrome medrxiv.orgscientificarchives.comnih.gov. These models, generated by reconstituting irradiated mice with bone marrow cells expressing v-FLIP, have mirrored immune dysfunctions and inflammatory landscapes observed in human diseases medrxiv.orgscientificarchives.comnih.gov. Such models can provide insights into how viral modulation of apoptosis pathways, mediated by v-FLIP, contributes to disease development and can serve as platforms for testing therapeutic interventions targeting these pathways medrxiv.orgscientificarchives.comnih.gov.

These models, while focusing on viral homologs, provide valuable comparative insights into the biological consequences of inhibiting apoptosis via FLIP-like proteins in a living system.

Future Directions and Emerging Research Avenues

Elucidation of Unresolved Molecular Mechanisms

A key area for future research involves fully unraveling the intricate molecular mechanisms governing c-FLIP's function. While it is established that c-FLIP acts as a crucial regulator at the death-inducing signaling complex (DISC) by interfering with caspase-8 activation, the precise molecular steps and conformational changes involved are not entirely clear. Future studies aim to delineate how different c-FLIP isoforms (c-FLIPL, c-FLIPS, c-FLIPR) differentially interact with DISC components like FADD, caspase-8, and caspase-10 to either inhibit or, in certain contexts, promote caspase activation researchgate.netnih.govnih.gov. The detailed mechanisms by which c-FLIPL can act as an anti-apoptotic molecule at high concentrations while potentially promoting caspase-8 activation under strong death receptor stimulation or in the presence of short isoforms require further investigation nih.gov.

Furthermore, the role of post-translational modifications (PTMs), such as phosphorylation and ubiquitination, in regulating c-FLIP's stability, localization, and interaction with other proteins presents a significant area for future exploration researchgate.netnih.gov. Understanding how specific kinases and ubiquitin ligases target different c-FLIP isoforms and the functional consequences of these modifications on cell fate decisions is crucial nih.govmdpi.com. For instance, phosphorylation at serine 193 has been shown to selectively influence the stability of short c-FLIP isoforms, but its function in c-FLIPL stability is different, highlighting the need for isoform-specific mechanistic studies nih.gov. The molecular details of c-FLIP's involvement in non-apoptotic pathways, such as necroptosis and autophagy, and how it regulates complexes like the ripoptosome also warrant further in-depth analysis researchgate.netnih.govresearchgate.net.

Discovery of Novel Interaction Partners

Identifying novel proteins that interact with c-FLIP is a critical future direction to fully appreciate its complex regulatory network. Beyond its well-known interactions at the DISC with FADD, caspase-8, and caspase-10, c-FLIP has been shown to interact with other proteins, including the DNA repair protein Ku70 and HDAC6, which regulate its stability researchgate.net. Recent studies have also identified interactions with proteins like HtrA2, a pro-apoptotic protease that can cleave c-FLIP nih.govnih.govresearchgate.net.

Future research will focus on employing advanced proteomic techniques to systematically identify novel c-FLIP binding partners in different cellular contexts and under various stimuli. Investigating how these novel interactions influence c-FLIP's function, its recruitment to different cellular complexes, and its role in diverse cellular processes beyond cell death (e.g., proliferation, immune signaling) will be essential nih.govresearchgate.netplos.orgspandidos-publications.com. Understanding the functional consequences of these newly discovered interactions could reveal previously unknown regulatory pathways and potential therapeutic targets.

Understanding Isoform-Specific Regulatory Nuances

The existence of multiple c-FLIP isoforms (c-FLIPL, c-FLIPS, c-FLIPR) with distinct structures and sometimes opposing functions underscores the importance of understanding their isoform-specific regulation and functional nuances researchgate.netnih.govnih.gov. Future research will focus on dissecting the complex transcriptional and post-transcriptional mechanisms that control the expression levels and ratios of these isoforms, including the role of alternative splicing and non-coding RNAs researchgate.netnih.gov.

Further investigation into how post-translational modifications differentially affect each isoform's stability, activity, and interaction with other proteins is also crucial nih.gov. Understanding the specific roles of less-studied isoforms like c-FLIPR in particular cell types, such as human primary T cells, and their contribution to immune responses and other cellular processes is an important avenue researchgate.netnih.govplos.org. Delving into how these isoforms compete or cooperate within the DISC and other cellular complexes will provide a more complete picture of c-FLIP's regulatory capacity nih.gov.

High-Resolution Structural Characterization of c-FLIP Complexes

Obtaining high-resolution structural information on c-FLIP in complex with its interaction partners is paramount for understanding the molecular basis of its function. While some structural data exist, particularly for DED domains, high-resolution structures of full-length c-FLIP isoforms bound to key proteins like caspase-8, FADD, and caspase-10 within the context of the DISC or other complexes are still needed researchgate.netnih.govresearchgate.net.

Future research utilizing advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography aims to provide detailed atomic insights into the architecture of these multi-protein complexes researchgate.net. This will help elucidate how c-FLIP isoforms integrate into these complexes, the conformational changes they undergo upon binding, and the structural basis for their differential regulatory effects on caspase activation and other downstream signaling events researchgate.netnih.gov. Such structural insights are critical for the rational design of molecules that can specifically modulate c-FLIP's interactions or activity researchgate.net.

Compound Names and PubChem CIDs

Q & A

Q. What experimental techniques are essential for characterizing the structure-function relationship of the FliP protein?

  • Methodological Answer : To analyze FliP’s structure-function relationship, employ a combination of biophysical and biochemical assays:
  • X-ray crystallography or cryo-electron microscopy (cryo-EM) for high-resolution structural determination .
  • Site-directed mutagenesis to identify critical residues, followed by functional assays (e.g., enzymatic activity, binding kinetics) .
  • Circular dichroism (CD) or nuclear magnetic resonance (NMR) to study secondary structure stability under varying conditions .
    Note: Validate structural predictions using computational tools like AlphaFold, but cross-check with experimental data to address potential discrepancies .

Q. How can researchers detect and quantify this compound expression in cellular models?

  • Methodological Answer : Use quantitative ELISA with antibodies specific to FliP’s unique epitopes, ensuring calibration against recombinant protein standards . For dynamic expression profiling, combine Western blotting (for specificity) with flow cytometry (for single-cell resolution). Include controls such as:
  • Knockout cell lines to confirm antibody specificity.
  • Housekeeping proteins (e.g., GAPDH) for normalization .

Q. What are the key considerations for designing mutagenesis studies to probe FliP’s functional domains?

  • Methodological Answer : Prioritize regions with high sequence conservation or predicted functional motifs (e.g., ATP-binding pockets) using tools like CLUSTAL Omega or InterProScan . Use saturation mutagenesis for comprehensive coverage of residue impacts, followed by high-throughput screening (e.g., yeast display or phage display) . For data interpretation:
  • Apply statistical models (e.g., Poisson-Boltzmann calculations) to distinguish destabilizing mutations from neutral ones .
  • Cross-validate results with thermodynamic stability assays (e.g., differential scanning calorimetry) .

Advanced Research Questions

Q. How can computational models resolve contradictions in FliP’s fitness landscape data from directed evolution experiments?

  • Methodological Answer : Contradictions often arise from assay variability or epistatic interactions. Address this by:
  • Normalizing datasets across labs using shared reference standards (e.g., FLIP benchmark datasets for thermostability or binding affinity) .
  • Applying machine learning (ML) models (e.g., Gaussian processes or graph neural networks) to predict epistatic interactions and reconcile conflicting data points .
  • Conducting bootstrapping analysis to quantify uncertainty in fitness predictions .
    Example: FLIP’s immunoglobulin binding task provides curated datasets to test model robustness in low-resource settings .

Q. What strategies improve cross-species functional annotation of FliP homologs with divergent sequences?

  • Methodological Answer : Leverage comparative genomics and deep mutational scanning to identify conserved functional motifs. Steps include:
  • Phylogenetic tree construction to map evolutionary divergence .
  • Rosetta-based energy calculations to predict functional conservation in structurally aligned regions .
  • Experimental validation using chimeric proteins or domain-swapping assays .
    Challenge: Limited homology between distant species requires integrating multi-omics data (e.g., co-expression networks) to infer functional parallels .

Q. How should researchers design machine learning models for FliP fitness prediction in low-resource data scenarios?

  • Methodological Answer : Utilize transfer learning or few-shot learning frameworks:
  • Pre-train models on large-scale protein fitness datasets (e.g., FLIP’s AAV stability data) .
  • Fine-tune using task-specific data with regularization techniques to prevent overfitting .
  • Incorporate attention mechanisms to prioritize critical residues identified in mutagenesis studies .
    Validation: Use FLIP’s extrapolation metrics to assess model performance on unseen protein families .

Data Integration and Validation

Q. What statistical frameworks are recommended for validating high-throughput FliP interaction data?

  • Methodological Answer : Apply Bayesian inference to integrate heterogeneous datasets (e.g., yeast two-hybrid, co-IP, and structural predictions) . For reproducibility:
  • Use Benjamini-Hochberg correction to control false discovery rates in large-scale screens .
  • Implement receiver operating characteristic (ROC) curves to evaluate assay specificity/sensitivity .

Tables: Key Datasets and Metrics from FLIP Benchmark

Task Data Type Key Metrics Application
AAV StabilityGene therapy variantsΔΔG (folding energy change)Predicting viral vector stability
Immunoglobulin BindingDomain B1 mutantsBinding affinity (Kd)Antibody engineering
ThermostabilityMulti-family proteinsTm (melting temperature)Enzyme optimization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.